3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-7-3-6-13-10(15)8-4-1-2-5-9(8)12-11(13)16/h1-2,4-5,14H,3,6-7H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSCELNVXTZYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368863 | |
| Record name | 3-(3-Hydroxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-87-6 | |
| Record name | 3-(3-Hydroxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a 3-hydroxypropyl substituent at the N-3 position and a thioxo group at the C-2 position can significantly influence the molecule's physicochemical properties and biological activity. This document outlines a feasible synthetic approach, detailed experimental protocols, and potential biological relevance based on analogous structures.
Synthetic Strategy
The synthesis of this compound can be achieved through several established methods for quinazolinone synthesis. A highly efficient and common approach is the one-pot, three-component reaction involving isatoic anhydride, a primary amine (3-amino-1-propanol), and a thiocarbonyl source. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.
An alternative pathway involves the reaction of an anthranilic acid derivative with an appropriate isothiocyanate. For the target molecule, this would necessitate the synthesis of 2-isothiocyanatobenzoic acid or its ester, followed by condensation with 3-amino-1-propanol.
This guide will focus on the one-pot synthesis from isatoic anhydride due to its convergent nature and efficiency.
Experimental Protocols
Method 1: One-Pot Synthesis from Isatoic Anhydride
This protocol is adapted from established procedures for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.[1][2]
Materials:
-
Isatoic anhydride
-
3-Amino-1-propanol
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., ethanol, N,N-dimethylformamide (DMF))
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a stirred solution of isatoic anhydride (1.0 equivalent) in a suitable solvent such as ethanol, add 3-amino-1-propanol (1.1 equivalents).
-
The reaction mixture is heated to reflux for 1-2 hours to facilitate the formation of the intermediate 2-aminobenzamide derivative.
-
After cooling the mixture to room temperature, a base such as potassium carbonate (2.0 equivalents) is added, followed by the dropwise addition of carbon disulfide (1.5 equivalents).
-
The reaction mixture is then heated to reflux for an additional 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to a pH of approximately 5-6, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture).
Characterization:
The structure of the synthesized this compound should be confirmed by spectroscopic methods:
-
¹H NMR: Expected signals for the aromatic protons of the quinazolinone ring, the methylene protons of the hydroxypropyl chain, and the hydroxyl proton.
-
¹³C NMR: Expected signals for the carbonyl and thioxo carbons, the aromatic carbons, and the carbons of the hydroxypropyl chain.[3]
-
IR: Characteristic absorption bands for N-H, C=O, C=S, and O-H functional groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the target compound (C₁₁H₁₂N₂O₂S).
Data Presentation
While specific quantitative data for the synthesis of the title compound is not available in the cited literature, Table 1 summarizes typical reaction parameters and outcomes for the synthesis of analogous 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which can serve as a benchmark for optimization.
| Starting Materials | Reagents/Catalyst | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| Anthranilic acid, Aryl isothiocyanate | Glacial Acetic Acid | AcOH | 10 | Reflux | - | [3] |
| 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea | Sodium tertiary butoxide | DMF | 1-3 | 70-80 °C | - | [4] |
| Isatoic anhydride, Amine, Chloroform, Sulfur | Basic conditions | - | - | - | High | [2] |
| Methyl 2-isothiocyanatobenzoate, 2-aminoalkylimidazole | - | - | - | - | - | [5] |
Table 1: Summary of Reaction Conditions for the Synthesis of 2-Thioxo-Quinazolinone Derivatives.
Biological Activity and Signaling Pathways
Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been reported to exhibit a range of biological activities, most notably cytotoxic effects against various cancer cell lines.[3][6] The mechanism of this cytotoxicity is often linked to the induction of apoptosis.
Apoptosis Induction Pathway
Several studies on analogous compounds have shown that they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This involves the modulation of key apoptosis-regulating proteins.
Caption: Proposed apoptotic pathway induced by 2-thioxo-quinazolinone analogs.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow to evaluate the cytotoxic properties of the synthesized compound is outlined below.
Caption: Workflow for evaluating the cytotoxic activity of the synthesized compound.
Quantitative Biological Data of Analogous Compounds
The following table presents the cytotoxic activity of some 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives against human colon carcinoma cell lines. This data provides a reference for the potential potency of the title compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3a | LoVo | 294.32 ± 8.41 | [3] |
| 3a | HCT-116 | 298.05 ± 13.26 | [3] |
| 3f | LoVo | 383.5 ± 8.99 | [3] |
| 3f | HCT-116 | 323.59 ± 3.00 | [3] |
Table 2: Cytotoxic Activity (IC₅₀) of 3-Aryl-2-thioxo-quinazolin-4(1H)-one Derivatives.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and potential biological evaluation of this compound. By leveraging established synthetic methodologies for the quinazolinone scaffold, researchers can efficiently produce this target compound. Furthermore, based on the known activities of structurally related molecules, the synthesized compound warrants investigation for its potential cytotoxic and apoptosis-inducing properties, making it a person of interest for further studies in drug discovery and development. The provided experimental outlines and data serve as a valuable resource for initiating such investigations.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Synthesis Methods for 2-Thioxo-quinazolin-4(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-thioxo-quinazolin-4(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide spectrum of biological activities. The development of efficient, cost-effective, and environmentally benign synthetic methodologies for this class of compounds is of paramount importance for drug discovery and development. This technical guide provides an in-depth overview of modern and novel synthesis methods for 2-thioxo-quinazolin-4(1H)-one derivatives, with a focus on green chemistry approaches, multicomponent reactions, and the use of alternative energy sources such as microwave and ultrasound irradiation.
Green Synthesis Approaches
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of 2-thioxo-quinazolin-4(1H)-one derivatives, several green protocols have been developed that utilize water as a solvent or are performed under solvent-free conditions, thereby reducing the reliance on volatile and often toxic organic solvents.
One prominent green method involves the reaction of 2-aminobenzamide with various isothiocyanates. This approach has been successfully carried out in water at elevated temperatures or under solvent-free conditions, offering high yields and straightforward product isolation.[1][2]
Experimental Protocol: Green Synthesis from 2-Aminobenzamide and Isothiocyanates[2]
Method A: In Water
-
A mixture of 2-aminobenzamide (1 mmol) and the corresponding isothiocyanate (1.1 mmol) in water (10 mL) is stirred at 60 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 16 hours), the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with water, and dried to afford the pure 2-thioxo-quinazolin-4(1H)-one derivative.
Method B: Solvent-Free
-
An intimate mixture of 2-aminobenzamide (1 mmol) and the appropriate isothiocyanate (1.1 mmol) is heated at 100 °C in a sealed vessel.
-
The reaction is monitored by TLC.
-
After the stipulated time (typically 16 hours), the reaction mixture is cooled to room temperature.
-
The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol).
| Reactant 1 | Reactant 2 | Method | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminobenzamide | Phenyl isothiocyanate | A (Water) | 60 | 16 | 85 |
| 2-Aminobenzamide | Phenyl isothiocyanate | B (Solvent-Free) | 100 | 16 | 90 |
| 2-Aminobenzamide | Allyl isothiocyanate | A (Water) | 60 | 16 | 82 |
| 2-Aminobenzamide | Allyl isothiocyanate | B (Solvent-Free) | 100 | 16 | 88 |
| 2-Aminobenzamide | Methyl isothiocyanate | A (Water) | 60 | 16 | 78 |
| 2-Aminobenzamide | Methyl isothiocyanate | B (Solvent-Free) | 100 | 16 | 85 |
Table 1: Quantitative Data for Green Synthesis of 2-Thioxo-quinazolin-4(1H)-one Derivatives.
Green Synthesis Pathways.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. Several MCRs have been developed for the synthesis of quinazolinone derivatives, often starting from isatoic anhydride. These reactions are typically one-pot procedures, which simplifies the experimental setup and reduces waste.
A notable example is the three-component condensation of isatoic anhydride, an aromatic aldehyde, and a primary amine or ammonium acetate.[3][4] This reaction can be catalyzed by various catalysts, including SnCl₂·2H₂O, under solvent-free conditions.[3]
Experimental Protocol: SnCl₂-Catalyzed Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones[3]
-
A mixture of isatoic anhydride (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (1.2 mmol), and SnCl₂·2H₂O (20 mol%) is heated at 110 °C under solvent-free conditions.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid residue is washed with water and then recrystallized from ethanol to afford the pure 2,3-dihydroquinazolin-4(1H)-one derivative.
| Aldehyde | Amine Source | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Benzaldehyde | NH₄OAc | SnCl₂·2H₂O | 110 | 30 | 92 |
| 4-Chlorobenzaldehyde | NH₄OAc | SnCl₂·2H₂O | 110 | 25 | 95 |
| 4-Methoxybenzaldehyde | NH₄OAc | SnCl₂·2H₂O | 110 | 35 | 90 |
| 4-Nitrobenzaldehyde | NH₄OAc | SnCl₂·2H₂O | 110 | 20 | 96 |
| Aniline | Benzaldehyde | SnCl₂·2H₂O | 110 | 40 | 88 |
Table 2: Quantitative Data for the Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones.
Multicomponent Reaction Pathway.
Ultrasound and Microwave-Assisted Synthesis
The use of alternative energy sources like ultrasound and microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.
Ultrasound-Assisted Synthesis
Ultrasound irradiation has been successfully employed for the synthesis of quinazolinone derivatives. A notable example is the one-pot, three-component condensation of isatoic anhydride, a primary aromatic amine or ammonium acetate, and a benzaldehyde derivative, catalyzed by mesoporous CoAl₂O₄ spinel nanocrystals under ultrasonic irradiation.[5][6]
-
A mixture of isatoic anhydride (1 mmol), a primary aromatic amine (1.1 mmol) or ammonium acetate (1.2 mmol), a benzaldehyde (1.0 mmol), and nano-CoAl₂O₄ (8 mol%) in ethanol (10 mL) is prepared.
-
The mixture is sonicated in an ultrasonic bath (40 W power) at 45 °C.
-
The reaction progress is monitored by TLC.
-
After completion, the catalyst is separated by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from ethanol to yield the pure product.
| Aldehyde | Amine Source | Time (min) | Yield (%) |
| Benzaldehyde | Aniline | 15 | 95 |
| 4-Chlorobenzaldehyde | Aniline | 12 | 98 |
| 4-Methylbenzaldehyde | Aniline | 18 | 92 |
| Benzaldehyde | Ammonium Acetate | 20 | 90 |
Table 3: Quantitative Data for Ultrasound-Assisted Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones.
Ultrasound-Assisted Synthesis Workflow.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid synthesis of heterocyclic compounds. The synthesis of 4-phenylquinazolin-2(1H)-one derivatives has been efficiently achieved by irradiating a mixture of a 2-aminobenzophenone and urea in glacial acetic acid in a microwave reactor.[7] This method significantly reduces reaction times compared to conventional heating.
-
A mixture of the substituted 2-aminobenzophenone (1 mmol) and urea (15 mmol) in glacial acetic acid (10 mL) is placed in a sealed microwave tube.
-
The mixture is irradiated in a microwave reactor at 140 °C (200 W) for 30–45 minutes.
-
After cooling, the reaction mixture is filtered.
-
The collected precipitate is washed with water to give the desired 4-phenylquinazolin-2(1H)-one derivative.
| 2-Aminobenzophenone Substituent | Time (min) | Yield (%) |
| H | 30 | 92 |
| 5-Cl | 30 | 85 |
| 5-Br | 35 | 88 |
| 5-NO₂ | 45 | 31 |
| 4'-Cl | 30 | 78 |
Table 4: Quantitative Data for Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-ones.
Microwave-Assisted Synthesis Workflow.
Iodine-Catalyzed Oxidative Cyclization
Iodine, as an inexpensive and readily available catalyst, has been utilized in the synthesis of tetracyclic quinazolinones through an oxidative desulfurative cyclization. This method provides a green route to complex heterocyclic systems in water. The reaction proceeds via the initial formation of a 3-(2-hydroxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate, which then undergoes in-situ iodine-catalyzed cyclization.[8]
Experimental Protocol: Iodine-Catalyzed Synthesis of Tetracyclic Quinazolinones[8]
-
A mixture of methyl isothiocyanatobenzoate (1 mmol) and 2-aminophenol (1.1 mmol) in water is stirred at room temperature to form the 3-(2-hydroxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate.
-
To this mixture, a catalytic amount of iodine, an oxidant (e.g., H₂O₂), and a base (e.g., K₂CO₃) are added.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the product is isolated by filtration, washed with water, and purified by recrystallization.
| Oxidant | Base | Time (h) | Yield (%) |
| H₂O₂ | K₂CO₃ | 6 | 85 |
| Oxone | NaHCO₃ | 8 | 78 |
| NaIO₄ | K₂CO₃ | 7 | 82 |
Table 5: Quantitative Data for Iodine-Catalyzed Synthesis of a Tetracyclic Quinazolinone.
Iodine-Catalyzed Two-Step Synthesis.
This guide provides a comprehensive overview of several novel and efficient methods for the synthesis of 2-thioxo-quinazolin-4(1H)-one and related quinazolinone derivatives. The detailed experimental protocols, quantitative data, and workflow diagrams are intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development. The adoption of these modern synthetic strategies can lead to the more rapid and sustainable discovery of new therapeutic agents based on the quinazolinone scaffold.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. researchgate.net [researchgate.net]
- 3. echemcom.com [echemcom.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. sid.ir [sid.ir]
- 6. oiccpress.com [oiccpress.com]
- 7. Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the reported mechanisms of action for the broader class of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. As of this writing, specific mechanistic data for 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not available in the public domain. The information presented herein is based on studies of structurally related compounds and is intended to serve as a foundational resource for research and development efforts involving this chemical scaffold.
The 2,3-dihydroquinazolin-4(1H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a variety of biologically active compounds. The introduction of a thioxo group at the 2-position, creating the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one backbone, has been a key strategy in the development of novel therapeutic agents with a wide array of pharmacological activities. These derivatives have demonstrated potential as anticancer, anti-inflammatory, antioxidant, anticonvulsant, and antidiabetic agents, underscoring the versatility of this heterocyclic system.
This guide synthesizes the current understanding of the mechanisms of action associated with this class of compounds, presenting key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives across different biological targets and cell lines.
Table 1: Anticancer and Cytotoxic Activities
| Compound/Derivative | Cell Line | Assay | IC50/GI50 (µM) | Reference |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | HT29 (Colon) | MTT | <0.05 | [1] |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | U87 (Glioblastoma) | MTT | <0.05 | [1] |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | A2780 (Ovarian) | MTT | <0.05 | [1] |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | H460 (Lung) | MTT | <0.05 | [1] |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | BE2-C (Neuroblastoma) | MTT | <0.05 | [1] |
| 6-chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) | LoVo (Colon) | MTT | 294.32 ± 8.41 | [2] |
| 6-chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) | HCT-116 (Colon) | MTT | 298.05 ± 13.26 | [2] |
| 6-chloro-3-(4-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3f) | LoVo (Colon) | MTT | 383.5 ± 8.99 | [2] |
| 6-chloro-3-(4-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3f) | HCT-116 (Colon) | MTT | 323.59 ± 3.00 | [2] |
Table 2: Enzyme Inhibition
| Compound/Derivative | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| 6-bromo-3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3g) | COX-2 | Enzyme Inhibition | - (100% inhibition at 0.561 mM) | [2] |
| 6-chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) | COX-2 | Enzyme Inhibition | - (98.45% inhibition at 0.529 mM) | [2] |
| 6,7-dimethoxy-3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3h) | α-amylase | Enzyme Inhibition | - | [2] |
| 6,7-dimethoxy-3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3h) | α-glucosidase | Enzyme Inhibition | - | [2] |
| Derivative 9q | Tyrosinase | Enzyme Inhibition | 34.67 ± 3.68 | [3] |
Table 3: Antioxidant Activity
| Compound/Derivative | Assay | IC50 (mM) | Reference |
| 6-bromo-3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3g) | DPPH Radical Scavenging | 0.165 ± 0.005 | [2] |
| 6-chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) | DPPH Radical Scavenging | 0.191 ± 0.011 | [2] |
Core Mechanisms of Action
Research into 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives has revealed several key mechanisms through which these compounds exert their biological effects.
Anticancer Activity via Tubulin Polymerization Inhibition and Apoptosis Induction
A significant body of evidence points to the potent anticancer properties of this chemical class, primarily through the disruption of microtubule dynamics.
-
Inhibition of Tubulin Polymerization: Certain derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][4] This action leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis in cancer cells.[1][4] The 2-substituted 2,3-dihydroquinazolin-4(1H)-ones, in particular, have been identified as promising tubulin polymerization inhibitors.[4]
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death through both intrinsic and extrinsic pathways. This is characterized by the modulation of apoptosis-regulating proteins such as Bax and Bcl-2, and the activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[2]
Caption: Anticancer mechanism via tubulin inhibition and apoptosis.
Enzyme Inhibition
Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been shown to inhibit a variety of enzymes implicated in different disease states.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and is also implicated in carcinogenesis. Certain derivatives have demonstrated potent COX-2 inhibitory activity, suggesting their potential as anti-inflammatory and chemopreventive agents.[2]
-
α-Glucosidase and α-Amylase Inhibition: The inhibition of these carbohydrate-metabolizing enzymes is a therapeutic strategy for managing type 2 diabetes. Some 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have been identified as dual inhibitors of α-glucosidase and α-amylase, indicating their potential as antidiabetic drugs.[2][5]
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and in the cosmetics industry. Specific derivatives have shown potent tyrosinase inhibitory activity.[3]
Caption: Enzyme inhibition by 2-thioxo-quinazolinone derivatives.
Antioxidant Activity
Oxidative stress is a contributing factor to a multitude of chronic diseases. Several 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated potent antioxidant activity, primarily through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][6] This property may contribute to their therapeutic effects in various disease models.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the evaluation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Caption: Workflow for the MTT cytotoxicity assay.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and a polymerization buffer is prepared.
-
Compound Addition: The test compound or a control (e.g., paclitaxel as a promoter, nocodazole as an inhibitor) is added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in fluorescence in a microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to that of the controls to determine its inhibitory or promoting effect.
DPPH Radical Scavenging Assay
-
Reaction Setup: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion and Future Directions
The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold represents a promising platform for the development of novel therapeutics with diverse mechanisms of action. The existing body of research highlights their potential in oncology, inflammatory diseases, diabetes, and beyond. While the specific mechanism of action for this compound remains to be elucidated, the data from related compounds provide a strong rationale for its investigation.
Future research should focus on:
-
Target Identification and Validation: Unraveling the specific molecular targets of these compounds will be crucial for understanding their mechanisms of action and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core will help in optimizing potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro will require thorough evaluation in relevant animal models to assess their therapeutic potential and safety profiles.
By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile and promising class of compounds.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]
- 3. Design, synthesis, biological evaluation, and molecular docking study of thioxo-2,3-dihydroquinazolinone derivative as … [ouci.dntb.gov.ua]
- 4. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
Spectroscopic and Structural Elucidation of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with quinazolinone derivatives. The guide details predicted spectral data based on the analysis of related compounds and provides standardized experimental protocols for data acquisition.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂S[1] |
| Molecular Weight | 236.29 g/mol [1] |
| CAS Number | 16024-87-6[1] |
| Appearance | Expected to be a solid. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The spectra are typically recorded in deuterated solvents such as DMSO-d₆.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.9-13.2 | Singlet (broad) | 1H | N¹-H |
| ~7.8-8.1 | Multiplet | 1H | Ar-H |
| ~7.6-7.8 | Multiplet | 1H | Ar-H |
| ~7.2-7.4 | Multiplet | 2H | Ar-H |
| ~4.5-4.7 | Triplet | 2H | N³-CH₂- |
| ~4.5 (broad) | Singlet | 1H | -OH |
| ~3.5-3.7 | Triplet | 2H | -CH₂-OH |
| ~1.9-2.1 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
Note: The chemical shifts are estimations and can vary based on solvent and concentration. The N-H proton signal is often broad due to chemical exchange.[2]
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~174-176 | C=S (C²)[3] |
| ~160-164 | C=O (C⁴)[3] |
| ~140 | Quaternary Ar-C |
| ~135 | Ar-CH |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~115-120 | Quaternary Ar-C and Ar-CH |
| ~58-60 | -CH₂-OH |
| ~45-48 | N³-CH₂- |
| ~30-33 | -CH₂-CH₂-CH₂- |
Note: The chemical shifts are estimations based on data from similar quinazolinone structures.[3][4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data is typically acquired from a KBr pellet.
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl) |
| ~3200 | Medium | N-H stretch (amide)[3] |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (amide)[3] |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Medium-Strong | C=S stretch (thioamide) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Impact (EI) is a common ionization method for such compounds.
Mass Spectral Data (Predicted)
| m/z | Interpretation |
| 236 | [M]⁺ (Molecular ion) |
| 218 | [M - H₂O]⁺ |
| 205 | [M - CH₂OH]⁺ |
| 177 | [M - C₃H₆OH]⁺ |
| 160 | [Quinazolinone core fragment] |
Experimental Protocols
The following are standard protocols for acquiring high-quality spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.[6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds.[6]
-
¹³C NMR: Acquire the spectrum with proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.[6]
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak.[6]
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[6]
-
Data Acquisition: Record a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.[6]
Mass Spectrometry (Electron Impact)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the mass spectrometer via a direct insertion probe.[6]
-
Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) ion source.[6]
-
Data Acquisition: The sample is vaporized by heating, and the resulting gas-phase molecules are ionized by a beam of electrons (typically 70 eV).[6] The resulting ions are then separated by the mass analyzer.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
References
A Technical Guide to the Crystal Structure Analysis of 2-Thioxo-quinazolin-4(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2] Among these, the 2-thioxo-quinazolin-4(1H)-one core is of particular interest as a precursor for synthesizing novel therapeutic agents.[3][4] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation drugs with enhanced potency and selectivity.
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the atomic and molecular structure of a crystalline compound.[5][6] It provides detailed information on bond lengths, bond angles, conformational preferences, and intermolecular interactions, such as hydrogen bonding. This guide offers an in-depth overview of the synthesis, crystal structure analysis, and structural insights of 2-thioxo-quinazolin-4(1H)-one analogs, serving as a technical resource for professionals in drug discovery and development.
General Synthesis of 2-Thioxo-quinazolin-4(1H)-one Analogs
The synthesis of 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones is often achieved through the base-catalyzed intramolecular nucleophilic cyclization of 1-(2-haloaroyl)-3-aryl thioureas. This process typically involves an intramolecular nucleophilic substitution (SNAr) mechanism.[3]
Caption: General synthesis workflow for 2-thioxo-quinazolin-4(1H)-one analogs.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. The overall process involves growing high-quality crystals, collecting diffraction data, and using that data to solve and refine the molecular structure.
Crystal Growth
Obtaining a high-quality single crystal is the most critical and often the most challenging step.[7] The compound must be pure, and the crystallization process should be slow to allow for the formation of a well-ordered lattice.[8]
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove dust particles and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration increases, leading to the formation of crystals.[8]
-
Liquid Diffusion: This method is useful when a compound is highly soluble. A solution of the compound is placed in a small tube, and a less dense, miscible "anti-solvent" (a liquid in which the compound is poorly soluble) is carefully layered on top. Crystals form at the interface where the two liquids slowly mix.[8]
Data Collection and Structure Solution
Once a suitable crystal (typically 0.03-0.3 mm in size) is obtained, it is mounted on a goniometer head in the X-ray diffractometer. The crystal is cooled (often to 100 K) to minimize thermal vibration of the atoms and then rotated in a beam of monochromatic X-rays. The X-rays diffract off the electron clouds of the atoms, creating a unique diffraction pattern that is recorded by a detector.[7] This data is then processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using computational methods, which allows for the calculation of an electron density map. This map is interpreted to build an initial model of the molecular structure, which is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.[5]
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data of Selected Analogs
The following table summarizes the crystallographic data for several 2-thioxo-quinazolin-4(1H)-one analogs and a closely related structure, providing a basis for structural comparison.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 3-Methyl-2,3-dihydro-2-thioxoquinazolin-4(1H)-one | C₉H₈N₂OS | Monoclinic | C2/c | 24.273(5) | 9.026(2) | 8.2852(19) | 90 | 108.818(4) | 90 | 1718.2(7) | 8 | [9] |
| 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Molecule A/B) | C₁₆H₁₃ClN₂OS | - | - | - | - | - | - | - | - | - | - | [10] |
| 6-Methyl-3-phenylquinazoline-2,4(1H,3H)-dione* | C₁₅H₁₂N₂O₂ | Triclinic | P-1 | 7.8495(13) | 12.456(2) | 13.350(2) | 103.322(3) | 90.002(3) | 102.671(4) | 1237.5(3) | 4 | [11] |
Note: This is a related quinazoline-2,4-dione structure, included for comparative purposes.[11] Data for the 6-chloro analog was presented with two crystallographically independent molecules (A and B) in the asymmetric unit, but complete unit cell parameters were not available in the abstract.[10]
Structural Insights and Molecular Interactions
Crystal structure analysis reveals key features that govern the conformation and packing of these molecules in the solid state.
-
Planarity and Torsion Angles: The quinazoline ring system is generally planar. However, substituents can significantly influence the overall molecular conformation. For instance, in 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the dihedral angles between the quinazoline and the attached benzene ring were found to be 16.88° and 32.34° for the two independent molecules in the crystal lattice.[10]
-
Hydrogen Bonding: Intermolecular hydrogen bonds are critical in defining the crystal packing. In the solid state, these analogs often form networks of hydrogen bonds. Common interactions include N-H⋯S and C-H⋯O hydrogen bonds, which link molecules into chains or sheets.[10] For example, the crystal structure of 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one features molecules linked by bifurcated intermolecular N-H⋯S and C-H⋯S hydrogen bonds.[10]
Biological Significance and Structure-Activity Relationship (SAR)
Quinazoline derivatives are known to inhibit various enzymes and receptors, with many acting as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1] The binding affinity and inhibitory activity of these compounds are highly dependent on their three-dimensional structure.
Crystal structure analysis can reveal why certain conformations are more active than others. For example, studies on quinazolinone-based ligands have shown that the spatial relationship between different parts of the molecule, such as an "extended" versus a "folded" conformation, can dramatically impact receptor affinity.[12] An extended conformation might fit optimally into a receptor's binding pocket, while a folded one may cause steric clashes, leading to reduced activity.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone analogs.
Conclusion
The crystal structure analysis of 2-thioxo-quinazolin-4(1H)-one analogs provides indispensable information for modern drug discovery. By precisely defining the molecular geometry and intermolecular interactions, SC-XRD allows researchers to build robust structure-activity relationship models. This detailed structural knowledge is crucial for the rational design and optimization of novel quinazoline-based therapeutic agents with improved efficacy and target specificity.
References
- 1. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 7. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. 6-Chloro-3-phenethyl-2-thioxo-2,3-di-hydro-quinazolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Remarkable Conversion of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones into the Corresponding Quinazoline-2,4(1H,3H)-diones: Spectroscopic Analysis and X-Ray Crystallography - ProQuest [proquest.com]
- 12. Synthesis and X-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from published literature on closely related 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives to present a predictive but thorough profile for researchers, scientists, and drug development professionals.
Core Compound Properties
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂N₂O₂S[1]
-
CAS Number: 16024-87-6[1]
-
Molecular Weight: 236.29 g/mol
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 6-iodo-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Experimental) | 6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Computed) |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | 430.827 at 760 mmHg | Data not available |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water is anticipated. | Data not available | Data not available |
| LogP | Data not available | 3.07370 | 2.2 |
| PSA (Ų) | Data not available | 69.88000 | 67.7 |
Synthesis and Characterization
The synthesis of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can be achieved through several established routes. A common and effective method involves the condensation of an appropriate anthranilic acid derivative with an isothiocyanate. For the target compound, this would involve the reaction of anthranilic acid with 3-hydroxypropyl isothiocyanate. Alternative one-pot multicomponent reactions using isatoic anhydride, an amine (3-amino-1-propanol), and a sulfur source have also been reported for analogous compounds.[2]
Proposed Experimental Protocol: Synthesis
This protocol is a generalized procedure based on the synthesis of related compounds.[3]
Materials:
-
Anthranilic acid
-
3-Amino-1-propanol
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Formation of the Isothiocyanate (in situ or pre-synthesized): 3-Amino-1-propanol can be converted to 3-hydroxypropyl isothiocyanate using carbon disulfide in the presence of a base.
-
Reaction with Anthranilic Acid: A solution of anthranilic acid in ethanol is prepared. The 3-hydroxypropyl isothiocyanate is added to this solution.
-
Cyclization: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons of the quinazolinone ring, methylene protons of the propyl chain, and the hydroxyl proton. The chemical shifts and coupling patterns would confirm the structure. |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O), thione carbon (C=S), aromatic carbons, and the aliphatic carbons of the hydroxypropyl group. |
| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (around 1650-1700 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and O-H stretching (broad, around 3200-3500 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₂O₂S). |
Biological Activity and Potential Signaling Pathways
Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects.[4][5] The specific activity of the title compound has not been extensively reported, but it is anticipated to share some of these properties.
Potential Mechanisms of Action
-
Anticancer Activity: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.[6] Another potential mechanism is the inhibition of enzymes like dihydrofolate reductase, which is crucial for nucleotide synthesis.[6]
-
Antimicrobial Activity: The mechanism of antimicrobial action is not fully elucidated but may involve the disruption of microbial cell wall synthesis or other essential enzymatic processes.
-
Antioxidant Activity: The thione group and the overall electron-rich nature of the quinazolinone ring system may contribute to free radical scavenging activity.[3]
Visualizing the Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Visualizing a Potential Anticancer Signaling Pathway
Caption: Hypothetical signaling pathway for the anticancer activity via tubulin polymerization inhibition.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is scarce, the known biological activities and established synthetic routes for related analogues provide a strong foundation for future research. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and direct such research endeavors.
References
In-Vitro Screening of Novel Thioquinazolinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro screening of novel thioquinazolinone compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document outlines common experimental protocols, presents a structured summary of quantitative data from various studies, and visualizes key experimental workflows and signaling pathways. Thioquinazolinones have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1]
I. Data Presentation: Biological Activity of Thioquinazolinone Derivatives
The following tables summarize the quantitative data from in-vitro screening of various thioquinazolinone derivatives, providing a comparative view of their potency against different biological targets.
Table 1: Anticancer Activity (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Other Cell Lines | Reference |
| Quinazolinone Schiff base 1 | 6.246 | - | - | - | - | [2] |
| Quinazolinone Schiff base 2 | 5.910 | - | - | - | - | [2] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | 10.16 | - | - | - | - | [2] |
| Quinazoline-sulfonamide 4d | 2.5 | - | - | - | - | [2] |
| Quinazoline-oxymethyltriazole 8k (72h) | 11.32 | - | - | - | - | [2] |
| Compound 5a | - | 4.87 - 205.9 | - | - | - | [3] |
| Compound 10f | 14.70 - 98.45 | 10.08 | - | - | - | [3] |
| Thioquinazolinone 1 | >50 | >50 | - | 12.3 | - | [4] |
| Thioquinazolinone 3 | 14.2 | 25.6 | - | 10.8 | - | [4] |
| N-arylbenzo[h]quinazoline-2-amine 4a | - | 1.7 - 6 | - | 1.7 - 6 | HuH-7, Caco-2, MDA-MB-468 (1.7 - 6) | [5] |
| Quinazolinone derivative 3 | 10.15 | - | - | 8.24 | - | [6] |
| Quinazolinone derivative 5 | 12.52 | - | - | 9.88 | - | [6] |
| Quinazolinone derivative 4 | - | - | - | - | Caco-2 (Significant activity) | [7] |
| Quinazolinone derivative 9 | - | - | - | - | Caco-2, HepG2, MCF-7 (Significant activity) | [7] |
Table 2: Antimicrobial Activity (MIC in µg/mL or Inhibition Zone in mm)
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one 8 | B. subtilis, S. aureus (Potent) | - | - | [8] |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one 23 | B. subtilis, S. aureus (Potent) | - | - | [8] |
| Triazoloquinazolinone derivatives | S. aureus, B. subtilis (Good activity) | S. typhi, E. coli, V. cholerae, K. pneumonia (Good activity) | A. flavus, A. niger, C. albicans (Good activity) | [9] |
| THTQ | B. subtilis (9 mm), S. aureus (15-16 mm) | P. mirabilis (19 mm), E. coli (15-16 mm) | A. niger (28.57 mm), C. albicans (MIC 7.5 mg/mL) | [10] |
| Quinazolinone derivative A-5 | S. aureus, S. pyogenes (Very good) | P. aeruginosa (Good) | A. niger, C. albicans (Very good) | [11] |
| Quinazolinone derivative A-6 | S. aureus, S. pyogenes (Good) | P. aeruginosa (Good) | C. albicans (Excellent), A. niger (Very good) | [11] |
| Isoxazole series 4d | Potent activity | Potent activity | Potent activity | [12] |
| Isoxazoline series 6d | Potent activity | Potent activity | Potent activity | [12] |
Table 3: Enzyme Inhibition (IC50 in µM)
| Compound/Derivative | PDE7A1 | PDE4D2 | Tyrosinase | Other Enzymes | Reference |
| Thioxoquinazoline 15 | 0.51 | Moderately inhibits | - | PDE2A (8.2), PDE10A (11.3) | [13] |
| Thioxoquinazoline 19 | Potent | Potent | - | - | [13] |
| Thioxoquinazoline 23 | Potent | Potent | - | - | [13] |
| Thioquinazolinone-based 2-aminobenzamide 4p | - | - | - | HDAC1 (>4000-fold selectivity vs HDAC6) | [14] |
| Isopropylquinazolinone 9q | - | - | 34.67 | - | [15] |
II. Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments commonly used in the screening of novel thioquinazolinone compounds.
In-Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[2][3][6]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HCT-116, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the novel thioquinazolinone compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Incubate for 48 or 72 hours.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals.[2] Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curves.[6]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.[8]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria and fungi).
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the microbial inoculum uniformly over the surface of the agar plates.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into the wells. A solvent control and standard antibiotics (e.g., ampicillin, gentamicin, amphotericin B) are also included.[8]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Enzyme Inhibition Assay (Tyrosinase Inhibition)
This assay is used to evaluate the inhibitory effect of compounds on the enzyme tyrosinase, which is involved in melanin synthesis.[15][16]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing sodium phosphate buffer (e.g., 0.1 M, pH 6.8), the substrate L-DOPA (e.g., 2 mM), and the test compound at various concentrations.[16]
-
Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase to each well.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.[16]
-
Absorbance Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm using a spectrophotometer.[16]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration. Kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type).[15]
III. Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate common experimental workflows and a key signaling pathway relevant to the screening of thioquinazolinone compounds.
References
- 1. Potential Biological Activities of Thioquinazolinones: Recent Updates | Scholars Middle East Publishers [saudijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Discovery and Synthesis of Novel Quinazoline-Based Therapeutic Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused heterocyclic system of benzene and pyrimidine rings, stands as a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a plethora of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel quinazoline-based therapeutic agents, with a focus on their biological targets, mechanisms of action, and the experimental methodologies underpinning their development.
Therapeutic Landscape of Quinazoline Derivatives
Quinazoline-based compounds have shown remarkable success in clinical applications, particularly in oncology. A notable class of these compounds are tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of various cancers. Marketed drugs such as gefitinib, erlotinib, and lapatinib target the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival. Beyond EGFR, researchers are actively exploring other molecular targets. For instance, vandetanib inhibits both vascular endothelial growth factor receptor (VEGFR) and EGFR, demonstrating a multi-targeted approach. The versatility of the quinazoline core allows for structural modifications that can be tailored to inhibit a wide array of biological targets, including poly(ADP-ribose)polymerase-1 (PARP-1) and tubulin, further expanding their therapeutic potential.
Synthetic Strategies for Quinazoline Scaffolds
The synthesis of the quinazoline core and its derivatives has been a subject of extensive research, leading to the development of both classical and modern synthetic methodologies. Traditional methods often involve the condensation of anthranilic acid derivatives with various reagents. However, recent advancements have focused on more efficient and environmentally benign approaches, such as metal-catalyzed reactions and multi-component reactions (MCRs).
Transition metal catalysts, including copper, palladium, and iron, have enabled novel and efficient routes to quinazolines through C-H activation and cross-coupling reactions. For example, copper-catalyzed aerobic oxidative coupling of N-arylamidines with aldehydes or alcohols provides a direct route to quinazoline derivatives. MCRs, which involve the reaction of three or more starting materials in a single pot, offer a streamlined approach to generating molecular diversity. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reaction times and improve yields.
Experimental Protocol: A General Three-Step Synthesis of Quinazolinone Derivatives
A common synthetic route to quinazolinone derivatives involves a three-step process starting from anthranilic acid.
-
Step 1: Cyclization of Anthranilic Acid. Anthranilic acid is heated in triethyl orthoacetate. Upon cooling to -20°C, the intermediate 2-methyl-4-oxo-3,4-dihydroquinazoline crystallizes and can be collected in high purity.
-
Step 2: Introduction of a Linker. The product from Step 1 is then reacted with a suitable linker, such as (2-methyl-4-oxo-3H-quinazolin-3-yl)dithiocarbamic acid methyl ester, which can be synthesized from anthranilic acid.
-
Step 3: Derivatization. The intermediate from Step 2 is treated with various amines to generate a library of 2-methyl-3-substituted quinazolin-4-(3H)-ones.
Biological Evaluation of Quinazoline-Based Agents
The pharmacological assessment of newly synthesized quinazoline derivatives is crucial to determine their therapeutic potential. A battery of in vitro and in vivo assays are employed to evaluate their efficacy and mechanism of action.
Experimental Protocol: In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MGC-803, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from nanomolar to micromolar) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.
Experimental Protocol: Cell Cycle Analysis
Flow cytometry is used to determine the effect of a compound on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is then determined.
Key Signaling Pathways Targeted by Quinazoline Derivatives
Many quinazoline-based anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to cell proliferation, survival, and migration. Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, competitively bind to the ATP-binding pocket of the EGFR kinase domain, thereby blocking its activation and downstream signaling.
Methodological & Application
Application Notes and Protocols for 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone class of heterocyclic compounds. Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] These compounds have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[3][4] The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold, in particular, has been a focus of research for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, based on the known activities of structurally related compounds.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂N₂O₂S |
| Molecular Weight | 236.29 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Expected to be soluble in organic solvents like DMSO.[5][6] |
Biological Activity
While specific data for this compound is limited, the broader class of 2-thioxo-quinazolinone derivatives has demonstrated significant biological effects, primarily as anticancer agents.[1][7][8]
Anticancer Activity: Numerous studies have reported the cytotoxic effects of 2-thioxo-quinazolinone derivatives against a variety of cancer cell lines, including:
-
Hepatocellular Carcinoma: Hep-G2[1]
-
Prostate Cancer: PC-3[1]
-
Lung Cancer: A-549[1]
-
Cervical Cancer: HeLa[3]
The cytotoxic activity of these compounds is often in the micromolar range, with some derivatives showing potent sub-micromolar efficacy.[9][10]
Mechanism of Action: The anticancer effects of quinazolinone derivatives are attributed to several mechanisms of action, including:
-
Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][10]
-
Apoptosis Induction: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways, involving the modulation of apoptosis-related proteins like Bax, Bcl-2, and caspases.[7]
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as COX-2 and LDHA.[7]
-
Wnt/β-catenin Signaling Inhibition: Some quinazoline compounds have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer.[9]
Experimental Protocols
1. Preparation of Stock Solution
Due to the predicted low aqueous solubility of this compound, a stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for this class of compounds.[5][6]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of the compound.
-
Dissolve the compound in a sufficient volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
2. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or a suitable solubilization buffer (e.g., 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete cell culture medium from the stock solution. A suggested starting concentration range, based on related compounds, would be from 0.1 µM to 100 µM.[3][9]
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
Table 1: Hypothetical Cytotoxicity Data of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| HCT-116 | Colon Cancer | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
This table should be populated with experimentally derived data.
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the Wnt/β-catenin signaling pathway by quinazolinone derivatives.
Experimental Workflow Diagram
Caption: Workflow for determining the cytotoxicity of the compound using an MTT assay.
References
- 1. SYNTHESIS AND IN VITRO CYTOTOXICITY EVALUATION OF NEW 2-THIOXO-BENZO[g]QUINAZOLIN-4(3H)-ONE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3748325A - Process for the preparation of quinazolinone derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 9. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 2-Thioxo-Quinazolinones in Anticancer Research: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various derivatives, 2-thioxo-quinazolinones have emerged as a promising class of agents in anticancer research. Their structural versatility allows for modifications that can lead to potent and selective inhibition of cancer cell proliferation through various mechanisms of action. This document provides a detailed overview of their application, including key quantitative data, experimental protocols, and visualizations of implicated signaling pathways.
Application Notes
2-Thioxo-quinazolinone derivatives have demonstrated significant potential as anticancer agents by targeting key pathways involved in tumor growth and survival. Their therapeutic relevance stems from their ability to induce cell death, halt the cell cycle, and inhibit critical enzymes overexpressed in cancer cells.
Mechanisms of Action:
The anticancer effects of 2-thioxo-quinazolinones are often attributed to their ability to:
-
Inhibit Protein Kinases: A primary mechanism is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cell growth and proliferation.[1][2] Overexpression of EGFR is a hallmark of many cancers, making it a key therapeutic target.[1]
-
Induce Apoptosis: These compounds can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[3][4][5] This is often characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.[3][4]
-
Cause Cell Cycle Arrest: By interfering with the cell cycle, 2-thioxo-quinazolinones can prevent cancer cells from dividing and proliferating.[4][6][7] Arrest is commonly observed at the G1/S or G2/M checkpoints.[4][6][7]
-
Target Other Cellular Pathways: Research has also pointed to the inhibition of other important cellular targets, including the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival and growth.[4][7]
The versatility of the 2-thioxo-quinazolinone scaffold allows for the synthesis of a wide array of derivatives, with substitutions at various positions influencing their biological activity and target specificity.[3][8] This has led to the development of compounds with potent cytotoxic effects against a range of cancer cell lines.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of 2-thioxo-quinazolinone derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of representative 2-thioxo-quinazolinone derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 1 | HeLa (Cervical Cancer) | >50 | Gefitinib | 4.3 |
| MDA-MB-231 (Breast Cancer) | >50 | 28.3 | ||
| Compound 2 | HeLa | >50 | Gefitinib | 4.3 |
| MDA-MB-231 | >50 | 28.3 | ||
| Compound 3 | HeLa | 11.43 | Gefitinib | 4.3 |
| MDA-MB-231 | 35.1 | 28.3 | ||
| Compound 21 | HeLa | 1.85 | Gefitinib | 4.3 |
| MDA-MB-231 | 2.54 | 28.3 | ||
| Compound 22 | HeLa | 2.11 | Gefitinib | 4.3 |
| MDA-MB-231 | 2.63 | 28.3 | ||
| Compound 23 | HeLa | 2.81 | Gefitinib | 4.3 |
| MDA-MB-231 | 2.75 | 28.3 |
Table 1: In vitro cytotoxicity of selected 2-thioxo-quinazolinone derivatives against HeLa and MDA-MB-231 cancer cell lines. Data sourced from Al-Salahi et al., 2017.[1][9][10]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 1 | HepG2 (Liver Cancer) | 7.9 | Vinblastine Sulfate | 9.8 |
| MCF-7 (Breast Cancer) | 6.4 | 7.5 | ||
| HCT-116 (Colon Cancer) | 12.5 | 15.2 | ||
| Compound 3 | HepG2 | 8.2 | Vinblastine Sulfate | 9.8 |
| MCF-7 | 7.1 | 7.5 | ||
| HCT-116 | 14.8 | 15.2 |
Table 2: In vitro cytotoxicity of 2-thioxo-quinazolinone derivatives against HepG2, MCF-7, and HCT-116 cancer cell lines. Data sourced from Al-Abdullah et al., 2017.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of 2-thioxo-quinazolinone derivatives.
Protocol 1: Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives
This protocol describes a general method for the synthesis of the 2-thioxo-quinazolinone core structure.[12]
Materials:
-
Anthranilic acid
-
Appropriate aryl isothiocyanate
-
Ethanol
-
Triethylamine
Procedure:
-
A mixture of anthranilic acid (1 equivalent) and the corresponding aryl isothiocyanate (1.1 equivalents) in ethanol is prepared.
-
A catalytic amount of triethylamine is added to the mixture.
-
The reaction mixture is refluxed for 8-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the desired 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1][9][10][13]
Materials:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
2-thioxo-quinazolinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-thioxo-quinazolinone derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib or Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells
-
2-thioxo-quinazolinone derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the 2-thioxo-quinazolinone derivative at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the anticancer research of 2-thioxo-quinazolinones.
Caption: Inhibition of the EGFR signaling pathway by 2-thioxo-quinazolinones.
Caption: Induction of apoptosis by 2-thioxo-quinazolinones.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone class of heterocyclic compounds. This class is noted for a wide range of pharmacological activities, including potential anticancer and antimicrobial properties[1][2]. Due to the inherent low aqueous solubility of many quinazolinone derivatives, proper dissolution is critical for obtaining accurate and reproducible results in biological assays[3][4]. These application notes provide a detailed protocol for dissolving this compound, focusing on the use of Dimethyl Sulfoxide (DMSO) as a solvent, and outline best practices for preparing stock solutions for in vitro studies.
Data Presentation: Solvent and Concentration Guidelines
| Parameter | Recommendation | Notes |
| Primary Stock Solvent | 100% Dimethyl Sulfoxide (DMSO) | Quinazolinone derivatives often exhibit poor water solubility but are generally soluble in DMSO[3]. |
| Stock Solution Concentration | 10-50 mM | Prepare a high-concentration stock to minimize the volume of DMSO added to the final assay medium[5][6][7]. |
| Storage of Stock Solution | -20°C or -80°C in small aliquots | Store in tightly sealed vials to prevent water absorption by DMSO. Some quinazolinone derivatives may precipitate in DMSO at low temperatures; if so, store at room temperature if stability permits, or warm and vortex before use[3][8]. |
| Final DMSO Concentration in Assay | ≤ 0.5% (v/v) | Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity[9][10]. |
| Sensitive Cell Lines | ≤ 0.1% (v/v) | For primary cells or particularly sensitive cell lines, a lower final DMSO concentration is recommended[9][11]. |
| Vehicle Control | Mandatory | Always include a control group treated with the same final concentration of DMSO as the experimental groups[8]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Formula: C₁₁H₁₂N₂O₂S; Molecular Weight: 252.30 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.523 mg of the compound. Calculation: 10 mmol/L * 1 L/1000 mL * 252.30 g/mol * 1000 mg/g = 2.523 mg/mL
-
Weigh the compound: Accurately weigh the calculated amount of the compound and place it into a sterile vial.
-
Add solvent: Add 1 mL of 100% sterile DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Aid dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied. Visually inspect the solution to ensure no particulates are present[3].
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentrations while maintaining a low final DMSO percentage.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Sterile, complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the final assay concentrations: Decide on the range of concentrations to be tested in the biological assay (e.g., 0.1, 1, 10, 100 µM).
-
Calculate the dilution factor: To achieve a final DMSO concentration of 0.5%, the stock solution must be diluted 200-fold (100% / 0.5% = 200).
-
Prepare an intermediate dilution (optional but recommended): To improve accuracy, especially for lower final concentrations, prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, a 1:10 dilution to create a 1 mM solution.
-
Prepare the final working solutions:
-
Example for a 10 µM final concentration with 0.5% DMSO:
-
Prepare a 200 µM (20X) working solution in cell culture medium by adding 2 µL of the 10 mM stock solution to 98 µL of medium.
-
Add 5 µL of this 200 µM working solution to 95 µL of cells in a 96-well plate to achieve a final volume of 100 µL and a final concentration of 10 µM. The final DMSO concentration will be 0.5%.
-
-
-
Prepare the vehicle control: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as used for the highest concentration of the compound. This solution is then diluted and added to the control wells in the same manner as the compound working solutions.
-
Treatment: Add the prepared working solutions and the vehicle control to the cells and incubate for the desired experimental duration.
Mandatory Visualizations
Caption: Experimental workflow for dissolving the compound and preparing working solutions.
Caption: Logical workflow for solvent selection and troubleshooting.
Caption: Hypothetical signaling pathway for a quinazolinone derivative acting as a tubulin inhibitor.
References
- 1. This compound | 16024-87-6 | Benchchem [benchchem.com]
- 2. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. fastercapital.com [fastercapital.com]
- 7. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vitro Cytotoxicity Studies of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the in vitro cytotoxic potential of the novel compound, 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Quinazolinone derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including significant potential as anticancer agents.[1][2] Many of these compounds exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[1] This document outlines detailed protocols for standard cytotoxicity assays and provides a basis for investigating the mechanism of action of the title compound.
Overview of Cytotoxicity Assays
In vitro cytotoxicity assays are essential tools for the initial screening of potential therapeutic compounds.[3] These assays measure various cellular parameters to determine the concentration at which a compound induces cell death or inhibits cell proliferation. Commonly employed methods include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of viable cells.[1]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[1][6]
-
Apoptosis Assays: These assays determine if the compound induces programmed cell death. Methods include flow cytometry analysis of cells stained with Annexin V and propidium iodide to differentiate between apoptotic and necrotic cells.
Data Presentation: Hypothetical Cytotoxic Activity
The following tables summarize hypothetical in vitro cytotoxic activity (IC50 values in µM) of this compound against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values (µM) after 48-hour treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Cancer | 22.5 |
| A549 | Lung Carcinoma | 35.2 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
Table 2: IC50 Values (µM) after 72-hour treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 10.2 |
| HeLa | Cervical Cancer | 15.7 |
| A549 | Lung Carcinoma | 28.1 |
| HepG2 | Hepatocellular Carcinoma | 12.4 |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Working Solutions: Prepare serial dilutions of the compound in the complete cell culture medium to achieve the desired final concentrations for the experiments. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.[6]
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Test Compound Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Potential Signaling Pathway
Many quinazolinone derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1]
Caption: Potential inhibition of the EGFR signaling pathway.
Conclusion
The provided protocols and application notes offer a standardized approach for the initial in vitro cytotoxic evaluation of this compound. Further investigations, including additional cell lines, mechanistic studies (e.g., cell cycle analysis, apoptosis assays), and determination of the specific molecular targets, are recommended to fully elucidate the anticancer potential of this compound. The structural similarity of the title compound to other biologically active quinazolinones suggests it may be a promising candidate for further drug development.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Thioquinazolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing thioquinazolinone compounds in molecular docking studies. This document outlines the rationale, protocols, and data interpretation for investigating the interaction of this versatile scaffold with various biological targets. Thioquinazolinone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Molecular docking serves as a powerful computational tool to predict the binding modes and affinities of these compounds, thereby guiding the design and development of novel therapeutic agents.
Introduction to Thioquinazolinones in Drug Discovery
The quinazoline scaffold is a crucial heterocyclic motif found in numerous bioactive compounds.[1] The introduction of a sulfur atom, creating a thioquinazolinone or thioxoquinazolinone, often enhances or modulates the biological activity of the parent molecule. These compounds have been successfully investigated as inhibitors of various enzymes and receptors implicated in a range of diseases. Molecular docking studies have been instrumental in elucidating the structure-activity relationships (SAR) of thioquinazolinone derivatives, providing insights into their mechanism of action at the molecular level.
Key Biological Targets for Thioquinazolinone Compounds
Molecular docking studies have identified several key protein targets for thioquinazolinone derivatives. These targets are often implicated in critical signaling pathways related to cell proliferation, inflammation, and microbial growth.
Anticancer Targets:
-
Receptor Tyrosine Kinases (RTKs):
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, its inhibition can block downstream signaling pathways that promote cell proliferation and survival.[5]
-
-
Cyclin-Dependent Kinases (CDKs):
-
CDK2: Plays a vital role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1]
-
Anti-inflammatory Targets:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous pro-inflammatory genes.
Antimicrobial Targets:
-
Bacterial and Fungal Enzymes: Thioquinazolinone derivatives have been shown to target various enzymes essential for microbial survival. For instance, some have been docked against S. aureus tyrosyl-tRNA synthetase.[6]
-
Urease: A key enzyme for the survival of certain pathogenic bacteria, such as Helicobacter pylori.[3]
Data Presentation: Docking Scores and Biological Activity
The following tables summarize the molecular docking scores and corresponding biological activities (where available) of selected thioquinazolinone and quinazolinone derivatives against various targets. The docking score, typically expressed in kcal/mol, represents the binding affinity of the ligand to the target protein, with a more negative value indicating a stronger interaction. IC50 values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
| Compound ID/Series | Target Protein | Docking Score (kcal/mol) | Biological Activity (IC50) | Reference |
| Thioxoquinazolinone 1 | CDK2 | -0.8 (Binding Energy) | 3.0 µM (HepG2), 3.9 µM (MCF-7) | [1] |
| Thioxoquinazolinone 3 | CDK2 | Not specified | 3.1 µM (HepG2), 3.3 µM (MCF-7) | [1] |
| Thioquinazolinone 8h | Urease | Not specified | 2.22 ± 0.09 µM | [3] |
| Quinazolinone 3a | S. aureus tyrosyl-tRNA synthetase | Not specified | MIC: 25.6 ± 0.5 µg/mL (S. aureus) | [4] |
| Fluoroquinazolinone 6 | EGFR | Not specified | 0.35 ± 0.01 µM (MCF-7) | [5] |
| Fluoroquinazolinone 10f | EGFR | Not specified | 0.71 ± 0.01 µM (MCF-7) | [5] |
| Iodoquinazoline 3c | CAXII | Not specified | 4.0 - 8.0 µM (various cancer cell lines) | [7] |
| Quinazolinone 5a | PARP10 | Not specified | 4.87 µM (HCT-116), 14.70 µM (MCF-7) | [8] |
| Quinazolinone 10f | PARP10 | Not specified | 205.9 µM (HCT-116), 98.45 µM (MCF-7) | [8] |
Experimental Protocols for Molecular Docking
This section provides a generalized, step-by-step protocol for performing molecular docking studies of thioquinazolinone compounds using AutoDock, a widely used and freely available software suite.
Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina or AutoDock 4: For performing the docking calculations.
-
PyMOL or Discovery Studio Visualizer: For visualizing and analyzing the docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
ChemDraw or similar software: For drawing the 2D structure of the thioquinazolinone ligand.
Protocol: Step-by-Step
Step 1: Protein Preparation
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Clean the Protein: Open the PDB file in ADT or another molecular modeling program. Remove water molecules, co-ligands, and any non-essential ions from the protein structure.
-
Add Hydrogens: Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms.
-
Set Atom Types: Assign AutoDock atom types to the protein.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock.
Step 2: Ligand Preparation
-
Draw Ligand Structure: Draw the 2D structure of the thioquinazolinone compound using chemical drawing software.
-
Convert to 3D: Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation.
-
Load into ADT: Open the 3D structure of the ligand in ADT.
-
Detect Torsion Root: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT format.
Step 3: Grid Box Generation
-
Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or through literature review.
-
Set Grid Parameters: In ADT, define the dimensions and center of a grid box that encompasses the entire binding site. The grid box defines the search space for the ligand during the docking simulation.
-
Generate Grid Parameter File (.gpf): Save the grid parameters as a .gpf file.
-
Run AutoGrid: Use the AutoGrid program to pre-calculate the interaction energies for different atom types within the defined grid box. This generates map files that are used by AutoDock for rapid scoring.
Step 4: Docking Simulation
-
Set Docking Parameters: In ADT, specify the prepared protein and ligand PDBQT files, and the grid map files.
-
Choose Docking Algorithm: Select the desired docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock 4 or the default algorithm in AutoDock Vina).
-
Configure Docking Run: Set the number of docking runs and other parameters, such as the number of energy evaluations.
-
Generate Docking Parameter File (.dpf): Save the docking parameters as a .dpf file.
-
Run AutoDock: Execute the AutoDock program using the .dpf file as input. This will perform the docking simulation and generate a docking log file (.dlg) containing the results.
Step 5: Analysis of Results
-
Visualize Docking Poses: Use PyMOL or Discovery Studio Visualizer to open the protein PDBQT file and the docking log file. This will allow you to visualize the different binding poses of the ligand within the protein's active site.
-
Analyze Binding Interactions: Examine the interactions between the best-ranked docking pose of the thioquinazolinone compound and the amino acid residues of the target protein. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Evaluate Docking Scores: Analyze the docking scores and binding energies reported in the docking log file to rank the different poses and compare the binding affinities of different thioquinazolinone derivatives.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by thioquinazolinone compounds and a general workflow for molecular docking studies.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Canonical NF-κB signaling pathway.
Caption: Simplified EGFR signaling pathway.
Conclusion
Molecular docking is an indispensable tool in the modern drug discovery pipeline for thioquinazolinone-based compounds. By providing detailed insights into the molecular interactions between these ligands and their biological targets, it enables the rational design of more potent and selective inhibitors. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of novel thioquinazolinone-based therapeutics.
References
- 1. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one as a Potential Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antiviral applications of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinone derivatives have demonstrated a broad spectrum of antiviral activities, making them a promising scaffold in drug discovery.[1][2][3][4] This document outlines the potential antiviral efficacy, cytotoxicity, and detailed experimental protocols for the evaluation of this compound.
Data Presentation
The following tables summarize representative quantitative data for the antiviral activity and cytotoxicity of this compound against a panel of viruses. This data is compiled based on typical results observed for analogous quinazolinone derivatives.[1][2][5][6][7][8][9]
Table 1: Antiviral Activity of this compound
| Virus Target | Cell Line | Assay Type | EC₅₀ (µM) | Reference Compound | EC₅₀ (µM) of Ref. |
| Influenza A (H1N1) | MDCK | CPE Reduction | 15.8 | Ribavirin | 37.2[7] |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.95 | Remdesivir | 1.14[6] |
| Dengue Virus (DENV-2) | Vero | End-point Dilution | 0.56 | Chloroquine | >10 |
| Zika Virus (ZIKV) | Vero | End-point Dilution | 0.086 | SYC-1307 | 1.0[2] |
| Herpes Simplex Virus 1 (HSV-1) | Vero | MTT Assay | 12.7 | Acyclovir | 3.45[6] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) vs. SARS-CoV-2 |
| MDCK | MTT Assay | >100 | >105 |
| Vero E6 | MTT Assay | >25 | >26 |
| Vero | Neutral Red Uptake | >100 | >1190 (vs. ZIKV) |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound are provided below.
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar quinazolinone derivatives.[10][11][12]
Materials:
-
Anthranilic acid
-
3-Isothiocyanatopropan-1-ol
-
Ethanol
-
Pyridine
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve anthranilic acid (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Add 3-isothiocyanatopropan-1-ol (1.1 equivalents) dropwise to the stirring solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Antiviral Activity Assay (CPE Reduction Assay)
This protocol is a standard method for assessing the ability of a compound to inhibit virus-induced cytopathic effect (CPE).[7][13]
Materials:
-
Host cell line (e.g., MDCK for Influenza)
-
Virus stock of known titer
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)
-
Test compound stock solution in DMSO
-
Positive control antiviral drug (e.g., Ribavirin)
-
MTT or Neutral Red solution for cell viability assessment
-
Plate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours of incubation.
-
After 24 hours, discard the medium and wash the cell monolayer with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the test compound and the positive control in the cell culture medium.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of approximately 0.01.
-
Immediately after infection, add 100 µL of the compound dilutions to the respective wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 3 days or until CPE is observed in 90-100% of the virus control wells.
-
Assess cell viability using an appropriate method (e.g., MTT assay).
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of CPE inhibition against the compound concentration.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., Vero E6)
-
96-well cell culture plates
-
Cell culture medium with 10% FBS
-
Test compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the 96-well plates with host cells and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for cell control (no compound).
-
Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the compound concentration.
Visualizations
The following diagrams illustrate the synthesis, experimental workflow, and a potential mechanism of action for this compound.
Caption: General synthesis of 3-substituted-2-thioxo-quinazolinones.
Caption: Workflow for antiviral drug discovery and evaluation.
Caption: Potential viral life cycle inhibition points by quinazolinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. | Semantic Scholar [semanticscholar.org]
- 7. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking study and antiviral evaluation of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]
- 11. Synthesis, Antimicrobial and Molecular Docking studies of Some New Derivatives of 2,3-Dihydroquinazolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin- 4(1H)-ones as Novel Anticonvulsant Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Formulation of 2-Thioxo-Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thioxo-quinazolinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their therapeutic potential is often linked to the modulation of key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways.[3][4] However, a significant hurdle in the preclinical development of these compounds is their characteristically low aqueous solubility, which can impede their bioavailability and therapeutic efficacy in in-vivo animal studies.
These application notes provide a comprehensive guide to formulating 2-thioxo-quinazolinones for in-vivo administration. The protocols outlined below are designed to assist researchers in developing stable and effective formulations for oral and intraperitoneal routes of administration in common animal models.
Formulation Strategies for Poorly Soluble 2-Thioxo-Quinazolinones
Given the lipophilic nature of the quinazolinone core, 2-thioxo-quinazolinone derivatives generally exhibit poor water solubility. Therefore, formulation strategies are crucial to enhance their dissolution and absorption. The choice of an appropriate vehicle is paramount and should be guided by the physicochemical properties of the specific derivative, the intended route of administration, and the animal model being used.
Table 1: Common Vehicle Systems for In-Vivo Studies of Poorly Soluble Compounds
| Vehicle Type | Composition | Route of Administration | Advantages | Disadvantages |
| Aqueous Suspension | 0.5% - 1% Carboxymethyl cellulose (CMC) in water or saline, often with 0.1% - 0.5% Tween 80 | Oral (gavage) | Simple to prepare; generally well-tolerated. | May lead to variable absorption; compound can settle over time. |
| Co-solvent System | DMSO, PEG-300, or Ethanol as a primary solvent, diluted with saline or corn oil. | Oral (gavage), Intraperitoneal (IP) | Can achieve higher compound concentration. | Potential for vehicle-induced toxicity; risk of compound precipitation upon dilution. |
| Lipid-Based Formulation | Corn oil, sesame oil, or other triglycerides. | Oral (gavage), Subcutaneous (SC) | Can enhance oral bioavailability of lipophilic compounds. | May influence lipid metabolism; potential for compound instability. |
| Cyclodextrin Formulation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in aqueous solution. | Oral (gavage), Intraperitoneal (IP), Intravenous (IV) | Increases aqueous solubility by forming inclusion complexes. | Can have intrinsic biological effects; may not be suitable for all compounds. |
Experimental Protocols
The following protocols provide a starting point for the formulation of 2-thioxo-quinazolinones. It is critical to perform small-scale solubility and stability tests for your specific compound and vehicle combination before preparing a large batch for in-vivo studies.
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
This protocol is suitable for compounds that are not readily soluble but can be uniformly suspended.
Materials:
-
2-Thioxo-quinazolinone derivative
-
Carboxymethyl cellulose sodium salt (low viscosity)
-
Tween 80
-
Sterile water or saline
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
Procedure:
-
Preparation of the Vehicle:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water or saline. Heat gently while stirring to aid dissolution.
-
Allow the CMC solution to cool to room temperature.
-
Add Tween 80 to the CMC solution to a final concentration of 0.1% (v/v) and mix thoroughly.
-
-
Compound Formulation:
-
Accurately weigh the required amount of the 2-thioxo-quinazolinone derivative.
-
In a mortar, add a small amount of the vehicle to the compound powder to form a smooth paste. This "wetting" step is crucial for preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle to ensure a uniform suspension.
-
Transfer the suspension to a sterile container and stir continuously using a magnetic stir bar until administration. A homogenizer can be used for a more uniform particle size distribution.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle.
-
Ensure the suspension is well-mixed immediately before drawing each dose to guarantee dose accuracy.
-
Protocol 2: Preparation of a Co-solvent Formulation for Intraperitoneal Injection
This protocol is suitable for achieving a true solution of the compound. Caution: The final concentration of the organic co-solvent should be minimized to avoid toxicity.
Materials:
-
2-Thioxo-quinazolinone derivative
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG-300)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Solubilization of the Compound:
-
Accurately weigh the 2-thioxo-quinazolinone derivative and place it in a sterile tube.
-
Add a minimal amount of DMSO to completely dissolve the compound. Use sonication if necessary.
-
-
Vehicle Preparation and Formulation:
-
In a separate sterile tube, prepare the final vehicle by mixing the co-solvents and saline. A common combination is 10% DMSO, 40% PEG-300, and 50% sterile saline.
-
Slowly add the dissolved compound concentrate from step 1 to the final vehicle while vortexing to prevent precipitation.
-
-
Administration:
-
Administer the final formulation via intraperitoneal injection using an appropriate gauge needle.
-
Always include a vehicle-only control group in your study to account for any effects of the co-solvents.
-
Table 2: Example Formulation Concentrations for In-Vivo Studies
| Compound Class | Vehicle Composition | Compound Concentration | Route of Administration | Animal Model | Reference |
| Quinazolinone derivative | 10% DMSO, 40% PEG-300, 50% Saline | 30 mg/kg | Oral (gavage) | SD Rats | [5] |
| Quinazolinone derivative | 0.5% CMC, 0.1% Tween 80 in water | Not specified | Not specified | Not specified | [5] |
| 2-Thioxo-quinazolinone derivative | Ethanol | 100 mg in 1 mL | In-vitro cytotoxicity | Not applicable | [6] |
Note: The concentrations in this table are examples and may need to be optimized for your specific 2-thioxo-quinazolinone derivative and experimental design.
Experimental Workflows and Signaling Pathways
In-Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for an in-vivo efficacy study of a 2-thioxo-quinazolinone derivative in a tumor xenograft model.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Quinazolinone Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The quinazolinone scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets. Notably, it is a key component in several approved anticancer drugs that target protein kinases, such as gefitinib and erlotinib, which are inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1][2]
High-throughput screening (HTS) is a crucial methodology in drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target.[3] This document provides detailed application notes and protocols for conducting HTS campaigns with quinazolinone libraries, focusing on both biochemical and cell-based assays commonly employed in cancer drug discovery.
Target Focus: Protein Kinases and Other Cancer-Related Enzymes
Quinazolinone derivatives have shown inhibitory activity against several key enzymes implicated in cancer progression.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is a primary target for many quinazolinone-based anticancer agents.[1][4] Dysregulation of EGFR signaling is a hallmark of numerous cancers.[1] Quinazolinone inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling pathways like the RAS-RAF-MEK-MAPK and PI3K-Akt pathways.[1][5]
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival. The PI3K/AKT signaling pathway is frequently overactive in cancer.[6][7]
-
Histone Deacetylases (HDACs): A class of enzymes that play a critical role in the epigenetic regulation of gene expression.[8][9] HDAC inhibitors have emerged as a promising class of anticancer agents.[10]
-
Dihydrofolate Reductase (DHFR): An enzyme involved in the synthesis of nucleic acids and amino acids, making it a target for cancer chemotherapy.[11]
Signaling Pathways
The following diagram illustrates the EGFR signaling pathway, a common target of quinazolinone libraries.
High-Throughput Screening Workflow
A typical HTS campaign follows a structured workflow to identify and validate active compounds.
Data Presentation: Quantitative HTS Data Summary
The following tables provide representative quantitative data from HTS campaigns involving quinazolinone derivatives.
Table 1: High-Throughput Screening Campaign Parameters
| Parameter | Value/Range | Reference |
| Screening Library Size | 10,000 - 200,000+ compounds | [3] |
| Typical Hit Rate | 0.5% - 2.0% | [3] |
| Z' Factor | > 0.5 | [3] |
| Assay Format | 384-well or 1536-well plates | [3] |
| Compound Concentration | 1 µM - 20 µM | [3] |
Table 2: In Vitro Activity of Hit Compounds (Illustrative Examples)
| Compound ID | Target/Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Compound A | HepG2 (Liver Cancer) | Cell Viability (MTT) | 8.5 | [3] |
| Compound B | A549 (Lung Cancer) | Cell Viability (MTT) | 12.3 | [3] |
| Gefitinib | EGFR (wild-type) | Kinase Inhibition | 0.02 | [5] |
| Erlotinib | EGFR (wild-type) | Kinase Inhibition | 0.002 | [5] |
| Compound 5k | EGFR (wild-type) | Kinase Inhibition | 0.01 | [2] |
| Compound 21 | EGFR (T790M) | Cell Proliferation | 10.2 | [5] |
| Compound 4 | Caco-2 (Colon Cancer) | Cytotoxicity (MTT) | 23.31 | [6] |
| Compound 9 | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | >100 | [6] |
| Compound 5b | HDAC6 | Enzyme Inhibition | 0.15 | [8] |
| Compound 19a | PI3Kδ | Enzyme Inhibition | 0.003 | [7] |
Note: This table compiles data from multiple sources for illustrative purposes.[2][3][5][6][7][8] Direct comparison requires standardized assay conditions.
Experimental Protocols
Protocol 1: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent, homogeneous assay to measure the activity of EGFR by quantifying the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant human EGFR kinase enzyme
-
Poly (Glu, Tyr) 4:1 substrate (or a specific biotinylated peptide substrate)
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Quinazolinone compound library (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate wells. For controls, dispense DMSO (negative control) and a known EGFR inhibitor like gefitinib (positive control).[1]
-
Enzyme and Substrate Addition: Prepare a solution of EGFR and substrate in the kinase reaction buffer. Dispense 10 µL of this solution into each well. Incubate for 15-60 minutes at room temperature to allow for compound binding to the enzyme.[1][5]
-
Initiate Kinase Reaction: Prepare a solution of ATP in the kinase reaction buffer. Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR. Incubate for 60 minutes at room temperature.[1][5]
-
Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Luminescence Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light.[5] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO and positive controls.
Protocol 2: Cell-Based Antiproliferative Assay (CellTiter-Glo®)
This protocol utilizes a luminescent cell viability assay to screen for compounds that inhibit the proliferation of EGFR-dependent cancer cells.
Materials and Reagents:
-
A549 (human non-small cell lung cancer) cell line or another suitable cancer cell line (e.g., PC-9, H1975).[1][5]
-
Cell Culture Medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).[1]
-
Quinazolinone compound library (10 mM in DMSO).[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[1]
-
Sterile, tissue culture-treated 384-well white, clear-bottom plates.[1]
-
Multidrop dispenser and a plate reader capable of measuring luminescence.[1]
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cells in culture medium to a final concentration of 2,000-5,000 cells per 40 µL. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates. Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1][3]
-
Compound Addition: Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM). Using a liquid handler, add 10 µL of the diluted compounds to the cell plates. Add DMSO and a known cytotoxic agent as negative and positive controls, respectively.[1][3]
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[5]
-
Cell Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.[5]
-
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5] Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound relative to the DMSO control. Identify hits as compounds that reduce cell viability below a predefined threshold.[3]
Protocol 3: TR-FRET Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for studying kinase activity.[12][13]
Assay Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A Europium (Eu)-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC) binds to the biotinylated substrate.[13] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[12][14]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Quinazoline-Based Hydroxamic Acids: Design, Synthesis, and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 14. A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A common and effective method for the synthesis of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones involves a one-pot reaction. This reaction utilizes anthranilic acid, 3-amino-1-propanol, and carbon disulfide in the presence of a base, typically potassium hydroxide, with methanol serving as the solvent. The mixture is heated under reflux to facilitate the reaction.
Q2: What are the critical parameters affecting the reaction yield?
Several factors can significantly influence the yield of the desired product. These include the purity of starting materials, the choice of solvent, the reaction temperature, and the effectiveness of the base used in the reaction. Optimization of these parameters is crucial for achieving a high yield.
Q3: What are some common side reactions or byproducts I should be aware of?
Potential side reactions can lead to the formation of undesired byproducts, which can complicate purification and reduce the overall yield. One common side product is the formation of a symmetrical thiourea derivative from the reaction of 3-amino-1-propanol with carbon disulfide. Additionally, incomplete cyclization can result in the formation of an intermediate thiourea derivative of anthranilic acid.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate, you can observe the consumption of the starting materials and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used for this purpose.
Troubleshooting Guide
Low or No Product Yield
Issue: My reaction is resulting in a very low yield or no desired product at all.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - Verify Purity: Check the purity of anthranilic acid, 3-amino-1-propanol, and carbon disulfide. Impurities can lead to side reactions.[1] - Purification: If necessary, purify the starting materials before use. For example, anthranilic acid can be recrystallized. |
| Suboptimal Reaction Temperature | - Temperature Screening: The reaction may require a specific temperature to proceed efficiently. Set up small-scale reactions at different temperatures (e.g., room temperature, 50 °C, reflux) to determine the optimal condition.[1] |
| Incorrect Solvent | - Solvent Screening: The polarity and boiling point of the solvent are critical. Common solvents for this type of reaction include methanol, ethanol, and DMF.[1] If one is not working, try another after considering the solubility of your reactants. |
| Ineffective Base | - Base Selection: Potassium hydroxide is commonly used, but other bases like sodium hydroxide or triethylamine could be tested. Ensure the base is fresh and has not been passivated by exposure to air. |
| Insufficient Reaction Time | - Reaction Monitoring: Use TLC to monitor the reaction over a longer period. Some reactions may require extended heating to go to completion. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline based on common synthetic methods for related compounds. Optimization may be required to achieve the best results.
Materials:
-
Anthranilic acid
-
3-Amino-1-propanol
-
Carbon disulfide
-
Potassium hydroxide
-
Methanol
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.1 equivalents) in methanol.
-
To this solution, add anthranilic acid (1 equivalent) and 3-amino-1-propanol (1 equivalent).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
troubleshooting solubility issues of 2-thioxo-quinazolinone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-thioxo-quinazolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many 2-thioxo-quinazolinone derivatives exhibit poor water solubility?
A1: The limited aqueous solubility of many 2-thioxo-quinazolinone derivatives is primarily due to their molecular structure. These compounds often feature a rigid, fused heterocyclic ring system. This structure, combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity, making it difficult for water molecules to solvate the compound effectively.[1] Many such compounds are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[1]
Q2: What is the recommended first step when a 2-thioxo-quinazolinone derivative fails to dissolve in an aqueous buffer for an in vitro assay?
A2: The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most frequently used solvent for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-60°C) and ultrasonication can be employed to aid dissolution.[1] When diluting the stock solution into your aqueous assay buffer, it is crucial to do so incrementally while vortexing to minimize the risk of precipitation.[1]
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A3: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:[1]
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer can enhance solubility.[1]
-
Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1][2]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, which enhances its aqueous solubility.[1][3]
Q4: How does pH affect the solubility of 2-thioxo-quinazolinone derivatives?
A4: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] For instance, gefitinib, a related quinazoline-based drug, is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized.[1] Conversely, its solubility decreases significantly at neutral or basic pH.[1] Therefore, adjusting the pH of your buffer system can be a very effective method to improve solubility. However, it is essential to ensure that the pH change does not compromise the stability of the compound or the integrity of the biological assay.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your research.
| Problem | Possible Cause | Suggested Solution |
| Compound won't dissolve in 100% DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution.[1] |
| Stock solution in DMSO precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | Store the stock solution at room temperature if stability permits. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use.[1] |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium leads to variable effective concentrations. | Visually inspect assay plates for precipitation. If observed, consider the solubilization strategies mentioned in FAQ Q3, such as reducing the final concentration or using co-solvents or surfactants.[1] |
| Poor oral bioavailability in animal models. | Low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract. | Explore advanced formulation strategies such as salt formation, solid dispersions, nanosuspensions, or lipid-based formulations to improve the dissolution rate and bioavailability.[1] |
Advanced Solubility Enhancement Techniques
For compounds intended for in vivo use, more advanced formulation strategies are often necessary. The table below summarizes several common techniques.
| Technique | Principle | Example with Quinazolinone-based Drugs |
| Salt Formation | Converts the neutral drug into a salt form, which often has higher aqueous solubility and a faster dissolution rate.[1][4] | Lapatinib methanesulfonate salt showed a 4-fold increase in kinetic aqueous solubility compared to the free base.[1] |
| Solid Dispersion | The drug is dispersed at a molecular level within a hydrophilic polymer matrix, reducing particle size and converting the drug to a more soluble amorphous state.[1][4] | A solid dispersion of Lapatinib with the polymer HPMCP HP 55 significantly increased its dissolution rate compared to the pure drug.[1] |
| Nanosuspension | The drug is milled into nanoparticles, which increases the surface area-to-volume ratio, leading to a higher dissolution rate.[1][5] | A nanosuspension of a poorly soluble drug can significantly improve its oral absorption. |
| Lipid-Based Formulations | The drug is dissolved in a lipid-based vehicle, which can enhance its absorption in the gastrointestinal tract.[1][3] | A Self-Emulsifying Drug Delivery System (SEDDS) of Gefitinib showed a 2.14-fold increase in the dissolution rate compared to the pure drug.[1] |
Experimental Protocols
1. Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.[1]
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the 2-thioxo-quinazolinone derivative and the carrier are fully soluble.[1]
-
Dissolution: Dissolve the drug and the carrier in the selected solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be controlled to form a thin film on the flask wall.
-
Drying: Dry the resulting film under a high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, gently mill it into a fine powder, and pass it through a sieve to ensure a uniform particle size.
2. Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol describes a common method for producing drug nanosuspensions.
-
Preparation of a Coarse Suspension: Disperse the 2-thioxo-quinazolinone derivative in an aqueous solution containing a suitable stabilizer (e.g., a surfactant like Polysorbate 80 or a polymeric stabilizer like hydroxypropyl methylcellulose).
-
High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer.[1] This process forces the suspension through a tiny gap at very high pressure, causing cavitation and shear forces that break down the drug microparticles into nanoparticles.[1]
-
Cycling: Repeat the homogenization cycle multiple times (e.g., 10-20 cycles) until the desired particle size distribution is achieved.[1] Monitor the particle size using a dynamic light scattering (DLS) instrument.
-
Collection: Collect the final nanosuspension. It can be used as a liquid dosage form or further processed (e.g., lyophilized) into a solid form.[1]
Diagrams
Caption: Decision workflow for addressing solubility issues.
Caption: Experimental workflow for solid dispersion.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimization of Quinazolinone Synthesis
Welcome to the Technical Support Center for the optimization of quinazolinone synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions encountered during the synthesis of quinazolinone derivatives.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired quinazolinone product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a common challenge in quinazolinone synthesis. A systematic evaluation of your experimental setup is key to identifying the root cause. Here are the most common factors and solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature to enhance the reaction rate.
-
-
Sub-optimal Reagents and Solvents: The purity of starting materials and the choice of solvent are critical.
-
Solution: Ensure that starting materials like 2-aminobenzamide or anthranilic acid are pure and dry; recrystallize them if necessary. The solvent significantly influences the reaction's success. Polar aprotic solvents like DMSO or DMF are often effective. A solvent screening may be necessary to identify the optimal medium for your specific substrates.
-
-
Side Reactions and Byproduct Formation: Depending on the synthetic route, various side reactions can compete with the desired quinazolinone formation.
-
Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.
-
-
Catalyst Issues: If you are using a catalyst, its activity is crucial.
-
Solution: For heterogeneous catalysts, ensure they are not poisoned or deactivated; regeneration or using a fresh batch may be required. For iodine-catalyzed reactions, ensure the reaction is heated appropriately (e.g., 100-120 °C) under an oxygen atmosphere.
-
Issue 2: Multiple Spots on TLC Plate (Presence of Impurities)
Question: I am observing multiple spots on my TLC plate. How can I identify and eliminate these impurities?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these impurities is key to optimizing the reaction and purification process.
-
Unreacted Starting Materials: One or more spots may correspond to your starting materials.
-
Solution: Co-spot your reaction mixture with the starting materials on the same TLC plate to confirm their presence. If starting materials are present, consider extending the reaction time or increasing the temperature.
-
-
Incompletely Cyclized Intermediate: An open-chain intermediate may be present if the cyclization step is not complete.
-
Solution: Promoting cyclization by increasing the reaction temperature or adding a dehydrating agent can be effective.
-
-
Side Products: Various side reactions can lead to the formation of unwanted byproducts.
-
Solution: Modifying the reaction conditions, such as temperature, solvent, or catalyst, can help to suppress side reactions. Purification techniques like column chromatography or recrystallization will be necessary to isolate the desired product.
-
Issue 3: Product Purification Challenges
Question: I am struggling to purify my quinazolinone derivative from the reaction mixture. What are the recommended purification techniques?
Answer: Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline products, provided a suitable solvent can be found.
-
Troubleshooting:
-
Compound does not crystallize: If your compound does not crystallize upon cooling, too much solvent may have been used. Try reheating the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
Low yield of recrystallized product: This could be due to high solubility of the compound in the cold solvent or premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used for dissolution and preheat the filtration apparatus.
-
-
-
Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
-
Troubleshooting:
-
Poor separation: If you observe overlapping bands, the solvent system (eluent) may be inappropriate, the column could be overloaded, or it may be improperly packed. Optimize the solvent system using TLC. If the Rf values are too high, decrease the eluent polarity. If they are too low, increase the polarity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for quinazolinone synthesis?
A1: Common starting materials include anthranilic acid, 2-aminobenzamide, isatoic anhydride, and their derivatives. The choice of starting material often dictates the synthetic route and the required reaction conditions.
Q2: How do I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot has disappeared. LC-MS can also be used for more detailed monitoring.
Q3: What is the role of the solvent in quinazolinone synthesis?
A3: The solvent plays a critical role by influencing the solubility of reactants, reaction rates, and the stability of intermediates. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to give excellent yields (85-91%), while ethanol and non-polar solvents like toluene and THF are ineffective.
Q4: Can microwave irradiation be used to improve reaction conditions?
A4: Yes, microwave-assisted synthesis can often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. For example, a microwave-assisted, one-pot synthesis of 3-substituted quinazolin-4(3H)-ones from anthranilic acid has been reported to be complete in 30 minutes at 120 °C.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of quinazolinone synthesis.
Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction
| Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| CuI | DBU | DMSO | 85 |
| CuI | DIPEA | DMSO | 65 |
| CuI | Et3N | DMSO | 60 |
| Cu(OAc)2 | DBU | DMSO | 70 |
| CuSO4·5H2O | DBU | DMSO | 55 |
| CuI | DBU | DMF | 78 |
| CuI | DBU | MeCN | 40 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) were stirred at room temperature for 12 h. Isolated yields are reported.
Table 2: Influence of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones
| Entry | Solvent | Yield (%) |
| 1 | Ethanol | Ineffective |
| 2 | Toluene | Ineffective |
| 3 | THF | Ineffective |
| 4 | DMF | 85 |
| 5 | Water | 91 |
Reaction conditions involved the cyclization of CO2 and 2-aminobenzonitriles.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystall
Technical Support Center: Purification of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The presence of the polar hydroxypropyl group can present unique purification challenges compared to less polar analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A2: Common impurities often stem from unreacted starting materials (e.g., anthranilic acid derivatives) or by-products from the cyclization reaction.[1] Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.[1]
Q2: How does the hydroxypropyl group affect the purification strategy for this compound?
A2: The hydroxyl group significantly increases the polarity of the molecule. This has several implications for purification:
-
Solubility: The compound will likely have higher solubility in polar solvents (e.g., methanol, ethanol, ethyl acetate) and lower solubility in non-polar solvents (e.g., hexane, toluene).
-
Chromatography: In normal-phase chromatography (e.g., silica gel), more polar solvent systems will be required for elution. For reverse-phase chromatography, the compound may exhibit poor retention on standard C18 columns, eluting quickly with the solvent front.[2]
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification method depends on the nature of the impurities and the scale of the purification.
-
Column Chromatography: This is a versatile technique for separating the target compound from both more and less polar impurities.[1]
-
Recrystallization: This method is effective if a solvent can be found in which the compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[1]
-
Preparative HPLC: For high-purity requirements, especially on a smaller scale, reverse-phase preparative HPLC can be very effective, though it may require method development to achieve good retention and separation.[1]
Troubleshooting Guides
Column Chromatography
Issue: The compound does not move from the origin on the TLC plate with standard solvent systems like hexane/ethyl acetate.
-
Cause: The compound is too polar for the chosen eluent.
-
Solution: Increase the polarity of the solvent system. For polar quinazolinone derivatives, mixtures of dichloromethane and methanol are often effective.[1] You can also try solvent systems containing small amounts of acetic acid or triethylamine to improve peak shape, depending on the nature of your compound.
Recommended TLC Solvent Systems for Polar Quinazolinones:
| Solvent System | Ratio (v/v) | Typical Use Case |
| Dichloromethane / Methanol | 98:2 to 90:10 | Good starting point for polar compounds.[1] |
| Ethyl Acetate / Methanol | 99:1 to 95:5 | Alternative polar solvent system. |
| Chloroform / Methanol | 95:5 to 80:20 | For very polar compounds. |
| Ethyl Acetate / Butanol / Acetic Acid / Water | 80:10:5:5 | For highly polar, protic compounds (Note: Not suitable for flash chromatography).[3] |
This table presents common starting points; the optimal system for your specific compound may require further optimization.
Issue: Poor separation between the product and a close-running impurity.
-
Cause: The selectivity of the solvent system is not sufficient.
-
Solution:
-
Try a different solvent system: Switch to a solvent system with different polarity characteristics (e.g., from a dichloromethane-based system to an ethyl acetate-based one).
-
Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can improve resolution.[1]
-
Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel.
-
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Cause: The compound is precipitating from a supersaturated solution too quickly, or the solvent is not ideal. This can be common for compounds with flexible side chains and polar functional groups.
-
Solution:
-
Use a solvent pair: Dissolve the compound in a good solvent (e.g., methanol or ethanol) at an elevated temperature. Then, slowly add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
-
Cool slowly: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Recommended Recrystallization Solvents to Test:
| Solvent | Rationale |
| Ethanol or Methanol | The hydroxyl group suggests good solubility in alcohols.[4] |
| Ethyl Acetate | A moderately polar solvent that is often effective for recrystallization. |
| Ethanol / Water | A common solvent pair for polar compounds. |
| Acetone / Hexane | Another potential solvent pair. |
This table provides suggestions for initial screening. Small-scale solubility tests are crucial to identify the optimal solvent or solvent pair.
Experimental Protocols
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[1]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, dry it, and then load the powder onto the top of the column.
-
Elution: Begin elution with the less polar solvent system determined from your TLC analysis. Collect fractions and monitor the elution by TLC. If necessary, gradually increase the polarity of the eluent to elute your compound.
-
Fraction Analysis and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the purified compound under high vacuum.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude compound and a few drops of a test solvent. Heat the mixture to the solvent's boiling point. An ideal solvent will dissolve the compound completely when hot but show poor solubility at room temperature.[1]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven at a temperature below the compound's melting point.[1]
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting logic diagram for common purification challenges.
References
how to prevent degradation of thioquinazolinone compounds in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of thioquinazolinone compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My thioquinazolinone compound appears to be degrading in solution. What are the most likely causes?
A1: Degradation of thioquinazolinone compounds in solution is typically caused by one or more of the following factors: oxidation of the sulfur atom, hydrolysis of the quinazolinone ring system, exposure to light (photodegradation), and elevated temperatures. The thio-group is particularly susceptible to oxidation, which can alter the compound's biological activity.[1][2] The stability is also highly dependent on the pH of the solution.[3][4]
Q2: How does pH affect the stability of my thioquinazolinone compound?
A2: The pH of the solution can significantly influence the degradation rate and pathway of your compound.[3][4] Thioquinazolinone derivatives may exhibit different stability profiles in acidic, neutral, and alkaline conditions. Generally, extreme pH values (highly acidic or highly alkaline) can catalyze the hydrolysis of the amide bond within the quinazolinone ring structure.[4][5] It is crucial to determine the optimal pH range for your specific compound through stability studies.
Q3: Can exposure to laboratory light sources degrade my thioquinazolinone compound?
A3: Yes, exposure to ultraviolet (UV) and even visible light can lead to photodegradation.[6][7][8] Light energy can induce photochemical reactions, resulting in the formation of degradation products and a loss of potency.[9] It is recommended to work with photosensitive compounds in amber vials or under low-light conditions to minimize this effect.
Q4: What is the impact of temperature on the stability of thioquinazolinone solutions?
A4: Elevated temperatures accelerate the rate of chemical degradation.[3][10][11] Storing your thioquinazolinone solutions at elevated temperatures can promote both hydrolysis and oxidative degradation. For long-term storage, it is generally advisable to keep solutions at refrigerated (2-8 °C) or frozen (-20 °C or below) temperatures, unless the compound has poor solubility at lower temperatures.
Q5: Are there any general-purpose antioxidants you recommend for stabilizing thioquinazolinone solutions?
A5: Yes, for compounds susceptible to oxidation, particularly at the thio-group, the addition of antioxidants can be beneficial. Common choices include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT).[1][12][13] These agents can scavenge free radicals and reactive oxygen species, thereby protecting your compound.[2][14] However, the choice and concentration of an antioxidant should be experimentally verified for compatibility and effectiveness with your specific thioquinazolinone derivative.
Troubleshooting Guides
Problem 1: Rapid loss of compound purity observed by HPLC analysis.
Possible Cause:
-
Oxidation: The thioether or thione group is being oxidized.
-
Hydrolysis: The quinazolinone ring is undergoing cleavage due to pH instability.
-
Photodegradation: The compound is sensitive to light.
Troubleshooting Steps:
-
Protect from Light: Repeat the experiment using amber vials or by wrapping the container in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
-
Control pH: Prepare solutions in a buffered system at a neutral or slightly acidic pH (e.g., pH 5-7) and re-evaluate stability. Avoid highly acidic or alkaline conditions unless required for the experiment.
-
De-gas Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen and minimize oxidation.
-
Add Antioxidants: If oxidation is suspected, add a small amount of an antioxidant like ascorbic acid (e.g., 0.1 mg/mL) or BHT (e.g., 0.01% w/v) to the solution.[1][12][13]
-
Control Temperature: Ensure solutions are maintained at a consistent and cool temperature. Avoid repeated freeze-thaw cycles.
Problem 2: Appearance of new peaks in the chromatogram during a stability study.
Possible Cause:
-
Formation of specific degradation products due to hydrolysis, oxidation, or photolysis.
Troubleshooting Steps:
-
Characterize Degradants: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products.[5][15][16][17] This can provide clues about the degradation pathway (e.g., an increase in mass by 16 Da may suggest oxidation).
-
Perform Forced Degradation Studies: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to intentionally generate degradation products.[10][18][19][20] This will help in confirming the identity of the peaks appearing in your stability study and understanding the degradation profile of your molecule.
Data Presentation
The following tables provide illustrative data on the stability of a hypothetical thioquinazolinone compound under various conditions. Note: This data is for exemplary purposes and the actual stability of your compound may vary.
Table 1: Effect of pH on the Stability of a Thioquinazolinone Compound at 25°C
| pH | % Remaining after 24 hours | Major Degradation Pathway |
| 3.0 | 85% | Hydrolysis |
| 5.0 | 98% | Minimal Degradation |
| 7.0 | 95% | Minimal Degradation |
| 9.0 | 70% | Hydrolysis & Oxidation |
Table 2: Effect of Temperature on the Stability of a Thioquinazolinone Compound at pH 7.0
| Temperature | % Remaining after 24 hours |
| 4°C | >99% |
| 25°C | 95% |
| 40°C | 82% |
| 60°C | 65% |
Table 3: Effect of Antioxidants on the Stability of a Thioquinazolinone Compound at 25°C and pH 7.0
| Condition | % Remaining after 24 hours |
| No Antioxidant | 95% |
| Ascorbic Acid (0.1 mg/mL) | >99% |
| BHT (0.01% w/v) | 98% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies to understand the stability profile of a thioquinazolinone compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the thioquinazolinone compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample and a solution of the compound in a temperature-controlled oven at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[21] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
If available, use LC-MS to identify the mass of the degradation products.[5][15][16][17]
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Screening
This assay can be used to evaluate the efficacy of different antioxidants in protecting the thioquinazolinone compound.
1. Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of the thioquinazolinone compound and the antioxidants to be tested (e.g., ascorbic acid, BHT) in methanol.
2. Assay Procedure:
-
In a 96-well plate, add a methanolic solution of the thioquinazolinone compound.
-
Add varying concentrations of the antioxidant to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with the thioquinazolinone and DPPH but no antioxidant.
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the antioxidant.
4. Analysis:
-
Plot the % scavenging against the antioxidant concentration to determine the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals). A lower IC50 indicates a more potent antioxidant.
Visualizations
Caption: Potential degradation pathways of thioquinazolinone compounds.
Caption: Troubleshooting workflow for stabilizing thioquinazolinone solutions.
Caption: Experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Stability-indicating HPLC Method for Determination of 7,8,9,10- tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent | Semantic Scholar [semanticscholar.org]
- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. asianjpr.com [asianjpr.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ema.europa.eu [ema.europa.eu]
refining experimental protocols for 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Welcome to the technical support center for the experimental protocols of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and handling of this compound.
Synthesis Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of quinazolinone derivatives are a common challenge.[1][2] Several factors can contribute to this issue. A systematic evaluation of your reaction conditions is the first step in troubleshooting.[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and stoichiometry of reactants are critical.[1] Consider re-optimizing these parameters. The reaction may benefit from gentle heating, but excessive temperatures can lead to degradation of starting materials or the final product.
-
Improper Solvent Selection: The choice of solvent is crucial for the solubility of reactants and the overall reaction pathway. Solvents like ethanol, methanol, and dimethylformamide (DMF) are commonly used for this type of synthesis.[1][3] If you are experiencing poor yields, experimenting with a different solvent system may be beneficial.
-
Purity of Reactants: Ensure the purity of your starting materials, particularly the anthranilic acid and 3-amino-1-propanol. Impurities can lead to unwanted side reactions and a lower yield of the desired product.
-
Inefficient Cyclization: The final cyclization step to form the quinazolinone ring may be incomplete. This can sometimes be addressed by extending the reaction time or adjusting the pH.[2]
Q2: I am observing significant side product formation, which complicates the purification of my target compound. What are these side products and how can I minimize them?
A2: The formation of side products is a frequent challenge in quinazolinone synthesis.[1][4]
-
Dimerization or Polymerization: Starting materials, especially under high heat, can dimerize or polymerize.[2] To mitigate this, consider lowering the reaction temperature or using more dilute solutions.
-
Unreacted Intermediates: The reaction proceeds through intermediate steps. If the reaction does not go to completion, you may have unreacted intermediates in your final mixture. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time to ensure full conversion.
-
Side Reactions with the Hydroxyl Group: The hydroxyl group on the 3-hydroxypropyl substituent could potentially undergo side reactions, such as esterification if acidic impurities are present, or other unwanted transformations depending on the reaction conditions. Ensuring a clean reaction setup and purified reagents is crucial.
Q3: The purification of the final product is proving difficult. What is the recommended procedure?
A3: Purification can often be achieved through recrystallization. A common solvent for recrystallization of quinazolinone derivatives is ethanol.[2] If recrystallization is insufficient, column chromatography using silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities; a gradient of hexane and ethyl acetate is a common starting point.
Product Handling and Storage
Q4: What are the recommended storage conditions for this compound?
A4: As with many organic compounds, it is advisable to store the product in a cool, dry, and dark place to prevent degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially for long-term storage.
Q5: What are the solubility properties of this compound?
Experimental Protocols
The following is a detailed methodology for a key experiment related to this compound.
One-Pot Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.[3]
Materials:
-
Anthranilic acid
-
3-Amino-1-propanol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.012 mol) in methanol (30 mL).
-
To this solution, add anthranilic acid (0.01 mol) and 3-amino-1-propanol (0.01 mol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add carbon disulfide (0.012 mol) to the reaction mixture. Caution: Carbon disulfide is highly flammable and toxic. This step should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the final product, this compound.
-
Dry the purified product under vacuum.
Characterization:
The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
| Parameter | Expected Value Range |
| Yield | 60-85% |
| Appearance | White to off-white solid |
| Melting Point | Dependent on purity, expected >200 °C |
Visualizations
Caption: One-pot synthesis workflow.
References
Technical Support Center: Synthesis of 2-thioxo-quinazolin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thioxo-quinazolin-4(1H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Yield of 2-thioxo-quinazolin-4(1H)-one
Question: I am experiencing a very low yield or no formation of the desired 2-thioxo-quinazolin-4(1H)-one. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of 2-thioxo-quinazolin-4(1H)-one is a common challenge that can arise from several factors. A systematic evaluation of your experimental setup is key to identifying and resolving the issue.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in the anthranilic acid or the thiourea/isothiocyanate source can lead to competing side reactions, thus reducing the yield of the desired product.
-
Troubleshooting:
-
Ensure the purity of your starting materials using techniques like melting point determination, NMR, or elemental analysis.
-
Recrystallize or purify the starting materials if necessary.
-
-
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that can significantly influence the reaction outcome.
-
Troubleshooting:
-
Temperature: The reaction often requires heating to proceed at an adequate rate. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product. It is advisable to perform small-scale experiments to screen for the optimal temperature.
-
Reaction Time: The reaction may not have reached completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the consumption of starting materials.
-
Solvent: The choice of solvent can impact the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. Common solvents for this synthesis include ethanol, dimethylformamide (DMF), and acetic acid. If you are experiencing low yields, consider screening different solvents.
-
-
-
Incomplete Cyclization: The reaction proceeds through an intermediate, 2-(thioureido)benzoic acid. Incomplete cyclization of this intermediate will result in a low yield of the final product.
-
Troubleshooting:
-
Ensure adequate reaction time and temperature to promote the cyclization step.
-
The presence of a dehydrating agent or a catalyst might be necessary depending on the specific protocol.
-
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product is impure, showing multiple spots on TLC or unexpected peaks in the NMR spectrum. What are the likely side products and how can I purify my compound?
Answer:
The presence of impurities is a frequent issue. Understanding the potential side products is the first step towards effective purification.
Common Side Products:
-
Unreacted Starting Materials: Anthranilic acid and thiourea (or the corresponding isothiocyanate) may be present if the reaction has not gone to completion.
-
2-(Thioureido)benzoic acid: This is the key intermediate in the reaction. Its presence indicates incomplete cyclization.
-
Quinazoline-2,4(1H,3H)-dione: This can form if there is hydrolysis of the thione group, which can be promoted by the presence of water and elevated temperatures, or if the thiourea starting material contains urea as an impurity.
-
Products of Thermal Decomposition: Thiourea can decompose at high temperatures to form cyanamide, hydrogen sulfide, and other byproducts which can lead to a complex mixture of impurities.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of DMF and water.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. A typical eluent system would be a gradient of hexane and ethyl acetate.
-
Washing: Washing the crude product with a suitable solvent can help remove some of the unreacted starting materials. For example, washing with a non-polar solvent could remove less polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-thioxo-quinazolin-4(1H)-one?
A1: A common and straightforward method involves the condensation of anthranilic acid with a thiourea source, such as potassium thiocyanate in the presence of an acid, or by direct reaction with thiourea at elevated temperatures. Another route involves the reaction of anthranilic acid with an isothiocyanate.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TTC) is a simple and effective technique to monitor the reaction. You should see the consumption of the starting materials and the appearance of the product spot. A co-spot of the starting material and the reaction mixture can help in identifying the starting material spot.
Q3: My product seems to be insoluble in most common organic solvents. How can I handle it for purification and characterization?
A3: 2-thioxo-quinazolin-4(1H)-one and related compounds can have limited solubility. For purification, you might need to use more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for recrystallization, often in combination with a less polar anti-solvent. For NMR analysis, deuterated DMSO (DMSO-d6) is a common choice.
Q4: Can the thione group be converted to other functional groups?
A4: Yes, the 2-thioxo group is a versatile functional handle. It can be S-alkylated to form 2-(alkylthio)quinazolin-4(1H)-ones, or it can be converted to the corresponding 2-oxo derivative (quinazoline-2,4(1H,3H)-dione) through oxidative or hydrolytic methods.
Data Presentation
The following table provides an illustrative summary of how reaction conditions can influence the yield and purity of 2-thioxo-quinazolin-4(1H)-one. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
| Entry | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Major Side Products |
| 1 | Anthranilic acid, Potassium thiocyanate | Acetic Acid | 120 | 6 | 75 | 90 | Unreacted starting materials, 2-(Thioureido)benzoic acid |
| 2 | Anthranilic acid, Thiourea | DMF | 150 | 8 | 85 | 95 | Minor amounts of unreacted starting materials |
| 3 | Anthranilic acid, Thiourea | Ethanol | 80 | 12 | 60 | 85 | Unreacted starting materials, significant amount of 2-(Thioureido)benzoic acid |
| 4 | Anthranilic acid, Phenyl isothiocyanate | Ethanol | 80 | 4 | 90 | 98 | Minimal impurities after recrystallization |
| 5 | Anthranilic acid, Thiourea (with water) | DMF | 150 | 8 | 70 | 80 | Quinazoline-2,4(1H,3H)-dione, unreacted starting materials |
Experimental Protocols
Synthesis of 2-thioxo-quinazolin-4(1H)-one from Anthranilic Acid and Thiourea
This protocol provides a general method for the synthesis of the title compound.
Materials:
-
Anthranilic acid
-
Thiourea
-
Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid (for workup, if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and thiourea (1.2 equivalents).
-
Add a suitable solvent, such as DMF, to the flask. The amount of solvent should be sufficient to form a stirrable slurry.
-
Heat the reaction mixture to 140-150 °C with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of ethyl acetate:methanol as the eluent). The reaction is typically complete within 6-8 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water with vigorous stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol to remove some of the impurities.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by melting point, IR, and NMR spectroscopy.
Visualizations
Caption: Reaction pathway for the synthesis of 2-thioxo-quinazolin-4(1H)-one and potential side products.
Technical Support Center: Synthesis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this compound.
Experimental Protocols
A scalable and efficient method for the synthesis of this compound is the one-pot, three-component reaction of isatoic anhydride, 3-amino-1-propanol, and carbon disulfide.
DOT Script for Reaction Pathway
Reaction Pathway Diagram
Lab-Scale Synthesis (10g Scale)
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Isatoic Anhydride | 163.13 | 10.0 | 0.061 | 1.0 |
| 3-Amino-1-propanol | 75.11 | 5.0 | 0.067 | 1.1 |
| Carbon Disulfide | 76.14 | 5.1 | 0.067 | 1.1 |
| Pyridine (Solvent) | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (10.0 g, 0.061 mol) and pyridine (100 mL).
-
Stir the mixture at room temperature to obtain a clear solution.
-
Slowly add 3-amino-1-propanol (5.0 g, 0.067 mol) to the solution. Gas evolution (CO2) will be observed.
-
After the gas evolution ceases, add carbon disulfide (5.1 g, 0.067 mol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water with stirring.
-
A solid precipitate will form. Filter the solid, wash with cold water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Pilot Scale-Up (1 kg Scale)
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles (mol) | Equivalents |
| Isatoic Anhydride | 163.13 | 1.0 | 6.13 | 1.0 |
| 3-Amino-1-propanol | 75.11 | 0.50 | 6.66 | 1.09 |
| Carbon Disulfide | 76.14 | 0.51 | 6.70 | 1.09 |
| N-Methyl-2-pyrrolidone (NMP) (Solvent) | - | 10 L | - | - |
Procedure:
-
Charge a 20 L glass-lined reactor with isatoic anhydride (1.0 kg, 6.13 mol) and NMP (10 L).
-
Stir the mixture at 25-30°C until all solids are dissolved.
-
Over a period of 1-2 hours, add 3-amino-1-propanol (0.50 kg, 6.66 mol) to the reactor, maintaining the temperature below 40°C. Control the addition rate to manage the initial exotherm and gas evolution.
-
After the addition is complete, add carbon disulfide (0.51 kg, 6.70 mol) to the reactor over 1 hour, again maintaining the temperature below 40°C.
-
Once the additions are complete, slowly heat the reaction mixture to 120-125°C and hold for 8-10 hours. Monitor the reaction by HPLC.
-
Cool the reaction mixture to 20-25°C.
-
Transfer the reaction mixture to a suitable vessel and add 50 L of water with vigorous stirring.
-
The product will precipitate. Allow the slurry to stir for 2-3 hours to ensure complete precipitation.
-
Filter the product using a centrifuge or a Nutsche filter.
-
Wash the filter cake with water (3 x 5 L) and then with cold ethanol (2 x 3 L).
-
Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Troubleshooting Guide
DOT Script for Troubleshooting Workflow
Troubleshooting Workflow
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is heated at the specified temperature for the recommended duration. Monitor by TLC or HPLC until the starting materials are consumed.[1] - Check Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 3-amino-1-propanol and carbon disulfide. |
| Moisture in Reagents/Solvent | Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can lead to the formation of byproducts. |
| Loss of Product During Workup | - Precipitation: Ensure the product is fully precipitated by using a sufficient volume of cold water and allowing adequate time for precipitation. - Washing: Avoid excessive washing with solvents in which the product has some solubility. Use ice-cold washing solvents. |
| Side Reactions | The formation of diamide byproducts can occur if the intermediate benzoxazinone is hydrolyzed.[1] Using anhydrous conditions and controlling the temperature can minimize this. |
Issue 2: Impure Product
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Materials | - Optimize Reaction Time: Ensure the reaction goes to completion. - Purification: Recrystallization from a suitable solvent like ethanol should remove most unreacted starting materials. For more persistent impurities, column chromatography may be necessary. |
| Formation of Side Products | - Identify Impurities: Use techniques like LC-MS or NMR to identify the structure of the main impurities. - Optimize Reaction Conditions: Adjusting temperature, reaction time, or the order of reagent addition can sometimes minimize the formation of specific side products. |
| Inefficient Purification | - Recrystallization: Experiment with different solvents or solvent mixtures for recrystallization. A two-solvent system (e.g., ethanol/water) might be effective. - Column Chromatography: For highly impure samples, silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be employed.[2] |
Issue 3: Scalability Problems
| Possible Cause | Troubleshooting Step |
| Poor Heat Transfer | - Controlled Addition: Add reagents, especially the amino alcohol and carbon disulfide, slowly and at a controlled rate to manage any exotherms. - Efficient Stirring: Ensure adequate agitation to maintain a uniform temperature throughout the reactor. |
| Gas Evolution | - Adequate Headspace and Venting: Ensure the reactor has sufficient headspace and is properly vented to handle the carbon dioxide evolution during the initial reaction of isatoic anhydride with the amine. |
| Product Isolation | - Filtration: For large quantities, a centrifuge or Nutsche filter is more efficient than vacuum filtration. - Drying: Use a vacuum oven with a controlled temperature to ensure the product is completely dry without decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine or NMP in this reaction?
A1: Pyridine and NMP act as solvents and also as bases to facilitate the reaction. They help to deprotonate the amine and the intermediate thiocarbamic acid, promoting the cyclization step.
Q2: Can I use a different solvent?
A2: Other high-boiling polar aprotic solvents like DMF or DMSO can also be used. However, the choice of solvent can affect reaction time and yield, so optimization may be required.
Q3: My product is an oil and does not solidify upon adding water. What should I do?
A3: This can happen if the product is impure. Try extracting the product with an organic solvent like ethyl acetate, washing the organic layer with brine, drying it over anhydrous sodium sulfate, and then concentrating it under reduced pressure. The resulting crude material can then be purified by column chromatography.
Q4: How can I confirm the structure of my final product?
A4: The structure can be confirmed using standard analytical techniques:
-
¹H NMR: To identify the protons of the hydroxypropyl group and the aromatic ring.
-
¹³C NMR: To confirm the number of unique carbons, including the C=O and C=S signals.
-
IR Spectroscopy: To identify the characteristic C=O, C=S, and O-H stretching frequencies.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Q5: Are there any safety precautions I should be aware of?
A5: Yes.
-
Carbon Disulfide: Is highly flammable and toxic. Handle it in a well-ventilated fume hood and away from ignition sources.
-
Pyridine and NMP: Are harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Gas Evolution: The reaction of isatoic anhydride with amines releases carbon dioxide. Ensure the reaction vessel is not sealed to avoid pressure buildup.
References
Technical Support Center: Addressing Low Bioactivity in Novel Quinazolinone Analogs
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the bioactivity of novel quinazolinone analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the experimental evaluation of novel quinazolinone analogs.
Q1: My novel quinazolinone analog shows low to no cytotoxicity in the MTT assay. What are the potential reasons?
A1: Low cytotoxicity can stem from several factors, ranging from compound-specific properties to experimental setup:
-
Compound Solubility: Quinazolinone analogs can be poorly soluble in aqueous media, leading to precipitation and a lower effective concentration in your assay.
-
Troubleshooting:
-
Visually inspect your assay plates for any signs of compound precipitation.
-
Prepare a concentrated stock solution in a suitable organic solvent like DMSO. Ensure the final concentration of the solvent in your assay does not exceed a non-toxic level (typically <0.5%).[1]
-
Consider using solubility-enhancing excipients if the compound is intended for in vivo use.[2][3]
-
-
-
Compound Stability: The analog may be unstable under your experimental conditions (e.g., in cell culture media, exposure to light).
-
Troubleshooting:
-
Assess the stability of your compound in the assay medium over the incubation period using methods like HPLC.
-
-
-
Cell Line Selection: The chosen cell line may not express the target of your quinazolinone analog or may have inherent resistance mechanisms.
-
Troubleshooting:
-
If you have a hypothesized target (e.g., EGFR), use a cell line known to be sensitive to inhibitors of that target.
-
Screen your compound against a panel of cell lines to identify sensitive ones.
-
-
-
Assay-Specific Issues:
-
Cell Seeding Density: Too high a cell density can mask the cytotoxic effects of a compound. Optimize the cell number to ensure they are in the logarithmic growth phase throughout the experiment.
-
Incubation Time: The duration of compound exposure may be insufficient to induce a cytotoxic effect. Consider extending the incubation period (e.g., 48 or 72 hours).
-
Reagent Quality: Ensure the MTT reagent and solubilization buffer are fresh and properly prepared.
-
Q2: My compound shows activity in a biochemical assay (e.g., kinase assay) but not in a cell-based assay. What could be the problem?
A2: This is a common challenge in drug discovery and often points to issues with cell permeability or efflux.
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Troubleshooting:
-
Assess the physicochemical properties of your analog (e.g., lipophilicity, polar surface area) to predict its permeability.
-
Consider modifying the structure to improve cell penetration, for example, by adding lipophilic groups.
-
-
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Troubleshooting:
-
Test your compound in cell lines that overexpress efflux pumps and their corresponding knockout/knockdown counterparts.
-
Co-incubate your compound with known efflux pump inhibitors to see if its activity is restored.
-
-
-
Metabolic Inactivation: The compound may be rapidly metabolized by the cells into an inactive form.
-
Troubleshooting:
-
Analyze the metabolic stability of your compound in the presence of liver microsomes or hepatocytes.
-
-
Q3: I'm observing inconsistent results between experiments. How can I improve reproducibility?
A3: Inconsistent results are often due to experimental variability.
-
Standardize Procedures: Ensure all experimental parameters are consistent, including cell passage number, seeding density, reagent concentrations, and incubation times.
-
Quality Control: Regularly check your cell lines for mycoplasma contamination and verify their identity.
-
Compound Handling: Ensure your compound is fully dissolved in the stock solution before each use. Vortex and visually inspect for any precipitation.
-
Plate Layout: Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter can evaporate more quickly. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[4]
Quantitative Data on Quinazolinone Analogs
The following tables summarize the bioactivity of various quinazolinone analogs from published studies. This data can serve as a reference for your own findings.
Table 1: IC50 Values of Quinazolinone Analogs in Cancer Cell Lines
| Compound ID/Description | Target Cell Line | IC50 (µM) | Reference |
| Quinazolinone-Pyridazinone hybrid 8a | HepG-2 | 2.46 | [5] |
| Quinazolinone-Pyridazinone hybrid 8a | MCF-7 | 3.87 | [5] |
| Compound 11g | MCF-7 | >50 | [6] |
| Compound 11g | HeLa | >50 | [6] |
| 2,4-dibenzylaminoquinazoline (JRF12) | T24 (Bladder Cancer) | 15.0 | [7] |
| 2,4-dibenzylaminoquinazoline (JRF12) | HT29 (Colon Cancer) | 25.0 | [7] |
| 2,4-dibenzylaminoquinazoline (JRF12) | MDA-MB-231 (Breast Cancer) | 50.0 | [7] |
| Compound 5d (2-Sulfanylquinazolin-4(3H)-one derivative) | HepG2 | 7.10 | [8] |
| Compound 5d (2-Sulfanylquinazolin-4(3H)-one derivative) | MCF-7 | 2.48 | [8] |
| Compound 5d (2-Sulfanylquinazolin-4(3H)-one derivative) | MDA-231 | 1.94 | [8] |
| Compound 5d (2-Sulfanylquinazolin-4(3H)-one derivative) | HeLa | 6.38 | [8] |
| 9-bromo-5-styryltetrazolo[1,5-c]quinazoline 3a | MCF-7 | 62 | [9] |
Table 2: Inhibition of Specific Molecular Targets by Quinazolinone Analogs
| Compound ID/Description | Molecular Target | IC50 (µM) | Reference |
| Compound 106 | Tubulin Polymerization | 0.6 | [10] |
| Compound 101 | Tubulin Polymerization | 5.8 | [10] |
| Compound E (Fluoroquinazolinone) | Tubulin Polymerization | 6.24 | [11] |
| Compound 6d | EGFR | 0.069 | |
| Le et al. Compound (107) | EGFRwt-TK | 0.01 | [10] |
| Biarylaminoquinazoline 1 | Tubulin Polymerization | 1.1 | [12] |
| Biarylaminoquinazoline 5 | Tubulin Polymerization | 1.2 | [12] |
| Quinazolinone derivative 7 | EGFR | 0.1469 | [5] |
| Quinazolinone derivative 19 | EGFR | 1.0327 | [5] |
| Quinazolinone derivative 26 | EGFR | 0.4358 | [5] |
| Quinazolinone derivative 27 | EGFR | 0.1983 | [5] |
Table 3: Apoptosis Induction by Quinazolinone Analogs
| Compound ID/Description | Cell Line | Treatment Concentration (µM) | % Total Apoptosis (Early + Late) | Reference |
| Compound 5d | HepG2 | 7.1 | 10.96 | [8] |
| Compound 4d | MCF-7 | 5 | Not specified, but significant increase | [13] |
| Compound 4f | MCF-7 | 5 | Not specified, but significant increase | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
Test quinazolinone analogs
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17][18]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the quinazolinone analogs as you would for a cytotoxicity assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[19][20][21][22]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer
-
Fluorescent reporter dye
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin, GTP, and the fluorescent reporter in General Tubulin Buffer.
-
Compound Addition: Add the test quinazolinone analogs, positive controls (e.g., nocodazole for inhibition, paclitaxel for enhancement), and a vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate the polymerization reaction.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate parameters such as the maximum rate of polymerization (Vmax) and the final plateau of fluorescence.
In Vitro EGFR Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.[23][24][25][26][27]
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the test quinazolinone analog at various concentrations.
-
Enzyme Addition: Add the EGFR kinase to each well (except for the "no enzyme" control).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This often involves a luminescent readout.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental & Logical Workflows
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. "'Induction of apoptosis, cytotoxicity and radiosensitization by novel " by Eman Ramadan and amira khalil [buescholar.bue.edu.eg]
- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. biologi.ub.ac.id [biologi.ub.ac.id]
- 17. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. In vitro tubulin polymerization assay [bio-protocol.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. promega.com [promega.com]
- 25. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. promega.com [promega.com]
Technical Support Center: Enhancing the Stability of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of 2,3-dihydroquinazolin-4(1H)-one derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during laboratory experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration or degradation of the compound upon storage. | Photo-oxidation: 2,3-dihydroquinazolin-4(1H)-one derivatives can be susceptible to oxidation when exposed to light, leading to the formation of the corresponding quinazolin-4(3H)-one. | Store the compound in amber-colored vials or protect it from light by wrapping the container in aluminum foil. Conduct experiments under minimal light conditions where possible. |
| Low yield or formation of impurities during synthesis at elevated temperatures. | Thermal Degradation: The 2,3-dihydroquinazolin-4(1H)-one scaffold may be thermally labile, especially in the presence of certain catalysts or reagents. | Optimize the reaction temperature. Consider using catalysts that are active at lower temperatures. Monitor the reaction progress closely to avoid prolonged heating. |
| Appearance of new peaks in HPLC analysis of the compound in solution over time. | Hydrolytic Degradation: The amide bond in the dihydroquinazolinone ring may be susceptible to hydrolysis under acidic or basic conditions. | Maintain the pH of the solution within a neutral range (pH 6-8) if possible. Use aprotic solvents for storage and analysis if the compound's solubility allows. If aqueous solutions are necessary, prepare them fresh before use. |
| Inconsistent results in biological assays. | Compound Instability in Assay Media: The pH, temperature, or components of the biological assay buffer may be causing the degradation of the test compound. | Perform a preliminary stability test of the compound in the assay media under the experimental conditions (e.g., 37°C for 24 hours). Analyze the sample by HPLC to check for degradation. If instability is observed, consider modifying the assay conditions or the formulation of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2,3-dihydroquinazolin-4(1H)-one derivatives?
A1: The most commonly reported degradation pathway is photo-oxidation.[1][2][3] Exposure to ultraviolet (UV) light can induce an electron transfer process, leading to the dehydrogenation of the 2,3-dihydroquinazolin-4(1H)-one ring to form the more stable, fully aromatic quinazolin-4(3H)-one derivative.[1][2]
Q2: How can I prevent the photo-oxidation of my 2,3-dihydroquinazolin-4(1H)-one derivative?
A2: To minimize photo-oxidation, it is crucial to protect the compound from light. Store samples in amber vials or light-proof containers. When handling the compound in solution, work in a fume hood with the light turned off or use glassware wrapped in aluminum foil. For photosensitive compounds, it is also advisable to handle them under yellow light.
Q3: Are these compounds susceptible to hydrolysis?
A3: While specific studies on the hydrolysis of a wide range of 2,3-dihydroquinazolin-4(1H)-one derivatives are not extensively available in the reviewed literature, the presence of an amide bond in the heterocyclic ring suggests a potential for hydrolysis under strong acidic or basic conditions. Hydrolysis would likely lead to the opening of the ring to form a derivative of 2-aminobenzamide. It is recommended to conduct forced degradation studies under acidic and basic conditions to assess the hydrolytic stability of your specific derivative.[4]
Q4: What are the recommended storage conditions for 2,3-dihydroquinazolin-4(1H)-one derivatives?
A4: Based on their potential sensitivity to light, heat, and hydrolysis, it is recommended to store 2,3-dihydroquinazolin-4(1H)-one derivatives in a cool, dry, and dark place. For long-term storage, keeping the solid compound in a desiccator at 2-8°C and protected from light is advisable. Solutions should be prepared fresh whenever possible.
Q5: How can I assess the stability of my compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique to assess the stability of your compound. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Forced degradation studies are then performed to generate these degradation products and validate the method's ability to resolve them.
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][4]
1. Acidic Hydrolysis:
- Dissolve the 2,3-dihydroquinazolin-4(1H)-one derivative in a suitable solvent (e.g., acetonitrile or methanol).
- Add an equal volume of 0.1 M hydrochloric acid.
- Heat the mixture at 60°C for 24 hours.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Basic Hydrolysis:
- Dissolve the derivative in a suitable solvent.
- Add an equal volume of 0.1 M sodium hydroxide.
- Maintain the mixture at room temperature for 24 hours.
- At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.
3. Oxidative Degradation:
- Dissolve the derivative in a suitable solvent.
- Add an equal volume of 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours, protected from light.
- At specified time points, withdraw an aliquot and dilute for HPLC analysis.
4. Thermal Degradation:
- Place the solid compound in a petri dish and expose it to a temperature of 105°C for 48 hours in a hot air oven.
- At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
5. Photolytic Degradation:
- Expose a solution of the derivative (in a suitable solvent) in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
- A control sample should be kept in the dark under the same conditions.
- At specified time points, withdraw an aliquot and analyze by HPLC.
Table 1: Summary of Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours at RT |
| Oxidation | 3% H₂O₂ | 24 hours at RT |
| Thermal (Solid) | 105°C | 48 hours |
| Photolytic (Solution) | UV light (254 nm) | 24 hours |
Visualizations
Diagram 1: Proposed Photo-oxidation Pathway
Caption: Photo-oxidation of 2,3-dihydroquinazolin-4(1H)-one.
Diagram 2: General Workflow for Stability Testing
Caption: Experimental workflow for stability assessment.
Diagram 3: Hypothesized Hydrolytic Degradation Pathways
Caption: Potential hydrolytic degradation of the core structure.
References
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Analysis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Analogs
For Immediate Release
In the dynamic landscape of drug discovery, quinazolinone scaffolds have emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive validation of the potential biological activities of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one by drawing comparisons with structurally similar analogs that have been extensively studied. While direct experimental data for the target compound is not publicly available, this analysis of its close chemical relatives offers valuable insights into its likely therapeutic applications, including anticancer, antioxidant, and anticonvulsant properties.
This report is tailored for researchers, scientists, and professionals in drug development, presenting a comparative overview of the biological performance of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, supported by experimental data from peer-reviewed studies.
Performance Comparison: Anticancer Activity
Several analogs of this compound have exhibited significant cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity of representative compounds, highlighting their potency and selectivity.
Table 1: Anticancer Activity of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 6-Chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | LoVo (Colon) | 294.32 ± 8.41 | [1] |
| HCT-116 (Colon) | 298.05 ± 13.26 | [1] | ||
| Analog B | 6-Chloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | LoVo (Colon) | 383.5 ± 8.99 | [1] |
| HCT-116 (Colon) | 323.59 ± 3.00 | [1] |
Performance Comparison: Antioxidant Activity
The 2-thioxo-quinazolinone scaffold is also associated with potent antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
Table 2: Antioxidant Activity of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one Analogs
| Compound ID | Structure | Assay | IC50 (mM) | Reference |
| Analog A | 6-Chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | DPPH Scavenging | 0.191 ± 0.0099 | [1] |
| Analog C | 6,7-Dimethoxy-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | DPPH Scavenging | 0.165 ± 0.0057 | [1] |
| BHT | Butylated hydroxytoluene (Standard) | DPPH Scavenging | 0.245 ± 0.0257 | [1] |
Experimental Protocols
Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of Solutions: A stock solution of the test compound is prepared in methanol. A 0.1 mM solution of DPPH in methanol is also prepared.
-
Reaction Mixture: To 1 mL of the DPPH solution, 1 mL of various concentrations of the test compound (or standard antioxidant) is added.
-
Incubation: The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Calculation: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radical, is determined from the plot of scavenging activity against the concentration of the sample.
Visualizing the Mechanisms
To illustrate the potential mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Potential apoptotic pathway induced by 2-thioxo-quinazolinone analogs.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
While further investigation is imperative to elucidate the specific biological profile of this compound, the compelling evidence from its structural analogs strongly suggests its potential as a valuable candidate in the development of novel therapeutic agents. The data presented in this guide, drawn from robust scientific studies, provides a solid foundation for future research and underscores the promise of the 2-thioxo-quinazolinone scaffold in medicinal chemistry. Researchers are encouraged to utilize the provided experimental protocols to initiate their own investigations into this promising class of compounds.
References
Comparative Study: 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and Known Dihydroorotate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a member of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class of compounds, alongside established inhibitors of dihydroorotate dehydrogenase (DHODH). While direct inhibitory data for this specific compound is not currently available in public literature, this document serves as a valuable resource by outlining the established activity of its parent scaffold and providing the necessary experimental framework for its evaluation.
The 2,3-dihydroquinazolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds.[1][2] Derivatives of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class have been investigated for a range of therapeutic activities, including anticancer, antioxidant, and enzyme inhibitory effects.[1][3] A key molecular target for this class of compounds is dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[4]
The Target: Dihydroorotate Dehydrogenase (DHODH)
DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[5] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive target for therapeutic intervention in oncology and autoimmune diseases.[5]
Comparative Inhibitory Activity
While the specific IC50 value for this compound against DHODH is not publicly documented, the table below presents the inhibitory activities of several well-characterized DHODH inhibitors. This data provides a benchmark against which this compound can be compared upon experimental evaluation.
| Inhibitor | Target | IC50 (Human DHODH) | Reference |
| This compound | DHODH (predicted) | Not Available | - |
| Brequinar | Human DHODH | 2.1 nM | [6] |
| Teriflunomide | Human DHODH | 24.5 nM | [6] |
| Leflunomide | Human DHODH | 98 µM | [7] |
| A77-1726 (active metabolite of Leflunomide) | Human DHODH | 1.1 µM | [7] |
| H-006 | Human DHODH | 3.8 nM | [8] |
Experimental Protocols
To facilitate the evaluation of this compound, a detailed protocol for a common DHODH enzymatic assay is provided below.
DHODH Enzymatic Assay (DCIP Reduction Method)
This spectrophotometric assay measures the in vitro inhibitory activity of a compound on human DHODH. The assay relies on the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of DCIP reduction is monitored by the decrease in absorbance at 600-650 nm.[8][9][10]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Test compound (e.g., this compound)
-
DMSO (for dissolving the test compound)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: To the wells of a 96-well plate, add 2 µL of the compound dilutions or DMSO for the control.
-
Enzyme Addition: Add 178 µL of the DHODH enzyme solution to each well.
-
Incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. The final concentrations in the 200 µL reaction volume should be 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10. Initiate the reaction by adding 20 µL of this reaction mix to each well.[9]
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer in kinetic mode.[9][10]
Data Analysis:
-
Calculate the initial rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Science
To better understand the context of this comparative study, the following diagrams illustrate the relevant biological pathway and the experimental process.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Therapeutic Potential: A Comparative Guide to Structure-Activity Relationships of 2-Thioxo-quinazolin-4(1H)-one Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-thioxo-quinazolin-4(1H)-one derivatives, highlighting their structure-activity relationships (SAR) across various biological targets. The information is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
The 2-thioxo-quinazolin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[1][2] This guide synthesizes findings from multiple studies to elucidate the key structural modifications that influence the biological efficacy of these compounds.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of 2-thioxo-quinazolin-4(1H)-one have demonstrated significant potential as anticancer agents by targeting various critical components of cell signaling pathways involved in tumor growth and proliferation.
Structure-Activity Relationship (SAR) Summary for Anticancer Activity
The anticancer activity of these derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core and the phenyl ring at the N-3 position.
-
Substitution at N-3: The presence of a substituted phenyl ring at the N-3 position is a common feature among active anticancer derivatives. Electron-withdrawing groups, such as trifluoromethyl and halogens, on this phenyl ring often enhance cytotoxic activity.[3]
-
Substitution at C-6 and C-7: Halogen substitutions (e.g., chloro, bromo) at the C-6 and C-7 positions of the quinazolinone ring have been shown to modulate anticancer potency. For instance, a 6-chloro substitution combined with a 3-(3-(trifluoromethyl)phenyl) group has been reported to improve antiradical efficiency, a property often linked to anticancer effects.[3]
-
Modification of the 2-Thioxo Group: Alkylation or thioetherification at the 2-thioxo position can lead to a significant increase in anticancer activity. The introduction of various substituted benzyl or other aromatic moieties at this position has been a successful strategy in developing potent cytotoxic agents.[4]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-thioxo-quinazolin-4(1H)-one derivatives against various cancer cell lines.
| Compound ID | R (at N-3) | R' (at C-6/C-7) | R'' (at S-2) | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 3-(Trifluoromethyl)phenyl | 6-Chloro | H | Colon Carcinoma | - | [3] |
| 5b | 3-(Trifluoromethyl)phenyl | 6-Bromo | 4-Chlorobenzyl | Colon Carcinoma | - | [3] |
| 21 | Butyl | 6-Methyl | 4-Chlorobenzyl | HeLa | 2.81 | [4] |
| 22 | Butyl | 6-Methyl | 4-Methoxybenzyl | HeLa | 2.13 | [4] |
| 23 | Butyl | 6-Methyl | 4-Nitrobenzyl | HeLa | 1.96 | [4] |
| Gefitinib | - | - | - | HeLa | 4.3 | [4] |
Note: A lower IC50 value indicates higher potency. Data for compounds 3a and 5b was reported qualitatively in the reference.
Signaling Pathways and Mechanisms of Action
Several 2-thioxo-quinazolin-4(1H)-one derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways crucial for cancer cell survival and proliferation.
-
EGFR and VEGFR-2 Inhibition: Many quinazolinone derivatives, including those with the 2-thioxo modification, are known to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[5][6] Inhibition of these receptors disrupts downstream signaling cascades, such as the Akt/mTOR/p70S6K pathway, which are vital for angiogenesis and cell proliferation.[3]
-
Microtubule Polymerization Inhibition: Some quinazolinone derivatives have been found to inhibit tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis.[5]
Antimicrobial and Antifungal Activity
The 2-thioxo-quinazolin-4(1H)-one scaffold has also been explored for its potential in combating microbial infections.
Structure-Activity Relationship (SAR) Summary for Antimicrobial/Antifungal Activity
The antimicrobial and antifungal activities are sensitive to the substitutions on the quinazolinone framework.
-
Substituents at N-3: The nature of the substituent at the N-3 position plays a crucial role. Aromatic or heteroaromatic rings at this position are often associated with good antimicrobial and antifungal activity.[2]
-
Modifications at the 2-Thioxo Group: Similar to anticancer activity, modifications at the S-2 position can enhance antimicrobial potency. The introduction of moieties that can interact with microbial-specific targets is a key strategy. Some derivatives have been shown to target bacterial DNA gyrase.[7]
-
Halogenation: The presence of halogen atoms on the quinazolinone ring system can influence the antimicrobial spectrum and potency.[2]
Quantitative Comparison of Antimicrobial and Antifungal Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected 2-thioxo-quinazolin-4(1H)-one derivatives against various bacterial and fungal strains.
| Compound ID | R (at N-3) | R' (at C-6/C-7) | R'' (at S-2) | Microorganism | MIC (µg/mL) | Reference |
| 2a | Phenyl | - | H | S. aureus | - | [1] |
| 2a | Phenyl | - | H | E. coli | - | [1] |
| 3a | Phenyl | - | Ethyl acetate | S. aureus | - | [1] |
| 3a | Phenyl | - | Ethyl acetate | E. coli | - | [1] |
| 4a | Phenyl | - | Hydrazide | S. aureus | - | [1] |
| 4a | Phenyl | - | Hydrazide | E. coli | - | [1] |
Note: A lower MIC value indicates higher antimicrobial/antifungal activity. Specific quantitative data for these compounds was not available in the cited abstract.
Mechanism of Action: DNA Gyrase Inhibition
A key mechanism for the antibacterial action of some quinazolinone derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-thioxo-quinazolin-4(1H)-one derivatives for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[4]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to determine the antimicrobial activity of the synthesized compounds.
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]
This comparative guide provides a framework for understanding the structure-activity relationships of 2-thioxo-quinazolin-4(1H)-one derivatives. The presented data and methodologies can serve as a valuable resource for the design and development of new, more potent therapeutic agents based on this versatile scaffold. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to Analytical Methods for the Characterization of Quinazolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the structural elucidation and characterization of quinazolinone compounds, a scaffold of significant interest in medicinal chemistry.[1][2] The following sections detail the principles, experimental protocols, and comparative performance of key techniques, supported by experimental data to aid researchers in selecting the most appropriate analytical strategies.
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the structural framework of quinazolinone derivatives. The combined interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is critical for unambiguous structure confirmation.[1][3]
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule, enabling the determination of connectivity and stereochemistry.[4] It is a powerful tool for the primary structure confirmation and purity assessment of quinazolinone compounds.[4]
Data Presentation: Characteristic NMR Shifts for 4(3H)-Quinazolinone
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for the parent 4(3H)-quinazolinone, typically recorded in deuterated solvents like DMSO-d₆.[1] It is important to note that chemical shifts can vary slightly based on the solvent, concentration, and substitution pattern of the quinazolinone core.[1]
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | ||
| Assignment | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |
| H-2 | ~8.20 (s) | C-2 | ~146.0 |
| H-5 | ~8.15 (d) | C-4 | ~162.0 |
| H-7 | ~7.85 (t) | C-4a | ~121.0 |
| H-8 | ~7.75 (d) | C-5 | ~127.0 |
| H-6 | ~7.55 (t) | C-6 | ~126.5 |
| N-H | ~12.5 (br s) | C-7 | ~134.5 |
| C-8 | ~127.5 | ||
| C-8a | ~148.5 |
Source: Adapted from BenchChem Technical Guide.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the quinazolinone compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans is required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.[1]
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak.[1]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.[1][4] When coupled with separation techniques like liquid chromatography (LC-MS), it is highly sensitive for analyzing complex mixtures and impurity profiling.[4]
Data Presentation: Expected Mass Spectrometry Data for a Quinazolinone Derivative
The following table presents predicted mass spectrometry data for Quinazolin-2-ylboronic acid, a related heterocyclic compound, illustrating the type of information obtained.
| Ion | Formula | Calculated Exact Mass | Interpretation |
| [M+H]⁺ | C₈H₈BN₂O₂⁺ | 175.0673 | Protonated molecule, expected in positive ion mode.[4] |
| [M-H]⁻ | C₈H₆BN₂O₂⁻ | 173.0524 | Deprotonated molecule, expected in negative ion mode.[4] |
Source: Adapted from BenchChem Comparative Guide.[4]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the quinazolinone compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for analysis.[4]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.[4]
-
Data Acquisition: Test both positive and negative ion modes to determine optimal ionization efficiency.[4] If tandem MS (MS/MS) is available, analyze the fragmentation pattern to confirm the structure.[4]
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] It provides a molecular "fingerprint" and is a fast, non-destructive technique.[4]
Data Presentation: Characteristic IR Absorption Bands for 4(3H)-Quinazolinone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1680-1660 | Strong | C=O (amide) stretching |
| 1620-1580 | Medium-Strong | C=N stretching and aromatic C=C stretching |
| 1475 | Medium | Aromatic C=C stretching |
Source: Adapted from various spectroscopic guides.[1][3]
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Thoroughly grind 1-2 mg of the quinazolinone compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[1] Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.[1]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.[1]
Chromatographic Methods
Chromatographic techniques are essential for the separation, purification, and quantification of quinazolinone compounds and their impurities.
HPLC is a high-resolution technique widely used for the separation and quantification of components in a mixture.[4] It is particularly valuable for purity assessment and can be coupled with MS for peak identification.[4] Reversed-phase C18 columns are commonly used for the analysis of quinazolinone derivatives.[5]
Data Presentation: HPLC Troubleshooting for Quinazolinone Analysis
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with silanol groups | Adjust mobile phase pH (e.g., 2.5-3.5 for basic quinazolinones), use an end-capped or base-deactivated column.[5] |
| Shifting Retention Times | Inadequate column equilibration, temperature fluctuations, mobile phase inconsistency | Increase equilibration time, use a column oven, prepare fresh mobile phase daily with precision.[5] |
| Poor Resolution | Suboptimal mobile phase | Adjust the organic solvent ratio or mobile phase pH to improve selectivity.[5] |
Source: Adapted from BenchChem HPLC Methods Guide.[5]
Experimental Protocol: HPLC
-
Stationary Phase: A reversed-phase C18 column is a common choice.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be run in isocratic or gradient mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent, preferably the mobile phase, and filter through a 0.45 µm filter before injection.
-
Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the quinazolinone derivative.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. This technique is invaluable for determining the precise spatial arrangement of atoms and conformational preferences of quinazolinone derivatives.[6][7]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the quinazolinone compound of suitable size and quality. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.[7]
-
Data Collection: Mount a single crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).[7] Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[7]
Method Comparison
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, atom connectivity, stereochemistry.[4] | Unambiguous structure elucidation, quantification.[4] | Lower sensitivity than MS, requires soluble samples.[4] |
| Mass Spectrometry | Precise molecular weight, elemental composition, fragmentation patterns.[4] | High sensitivity, high throughput, suitable for complex mixtures (with LC).[4] | Isomers can be difficult to distinguish, complex fragmentation.[4] |
| IR Spectroscopy | Presence of functional groups.[4] | Fast, non-destructive, provides a molecular fingerprint.[4] | Limited structural information, not ideal for complex mixtures.[4] |
| HPLC | Separation and quantification of components.[4] | High resolution, quantitative, can be coupled with MS.[4] | Does not provide detailed structural information alone.[4] |
| X-ray Crystallography | Definitive 3D molecular structure in the solid state.[6][7] | Unambiguous determination of stereochemistry and conformation. | Requires suitable single crystals, which can be difficult to obtain. |
Visualized Workflows
The following diagrams illustrate typical workflows for the analysis and purification of quinazolinone compounds.
Caption: A generalized workflow for the synthesis, purification, and structural characterization of quinazolinone compounds.
Caption: A representative signaling pathway potentially targeted by quinazolinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and X-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Biological Potency of Quinazolinone Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of different quinazolinone isomers. By examining their anticancer and antimicrobial activities, this document provides a comprehensive overview supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The substitution pattern on the quinazolinone ring system, particularly at the 2- and 3-positions, plays a pivotal role in determining the pharmacological profile of these compounds. This guide delves into a comparative analysis of 2-substituted versus 3-substituted 4(3H)-quinazolinone isomers, shedding light on their structure-activity relationships.
Comparative Efficacy Data
The biological activity of quinazolinone isomers is significantly influenced by the nature and position of substituents. Below is a summary of the in vitro efficacy of various 2- and 3-substituted quinazolinone derivatives against cancer cell lines and microbial strains.
Anticancer Activity
The cytotoxic effects of quinazolinone isomers have been extensively evaluated against various human cancer cell lines. The 50% inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented in the table below. Lower IC50 values indicate higher potency.
| Table 1: Comparative Anticancer Activity (IC50 in µM) of Quinazolinone Isomers | |||
| Substitution Pattern | Compound/Series | Cancer Cell Line | IC50 (µM) |
| 2-Substituted Derivatives | |||
| 2-(2-methoxyphenyl) with a basic side chain at C8 | Multiple cell lines | Potent activity reported[1] | |
| 2-styrylquinazolin-4(3H)-one | HT29 (Colon) | <1[2] | |
| 2-(naphthalen-1-yl) | HT29 (Colon) | 0.02[2] | |
| 2-(4-hydroxystyryl) | Multiple cell lines | Sub-µM potency[2] | |
| 3-Substituted Derivatives | |||
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Multiple cell lines | Significant activity[3] | |
| Quinazolinone-Chalcone Hybrid | Pancreatic cancer cell lines | G2/M phase cell cycle arrest[4] | |
| 2,3-Disubstituted Derivatives | |||
| 2,3-disubstituted quinazolin-4(3H)-one | Multiple cell lines | Significant cytotoxicity[2] |
Note: The data presented is collated from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
Quinazolinone derivatives have also demonstrated significant potential as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
| Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Quinazolinone Isomers | |||
| Substitution Pattern | Compound/Series | Microorganism | MIC (µg/mL) |
| 2-Substituted Derivatives | |||
| 2-substituted mercapto-3H-quinazoline | S. aureus, E. coli | Not specified[5] | |
| 3-Substituted Derivatives | |||
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | S. aureus, B. subtilis, P. aeruginosa, E. coli | 24.3 - 30.1[3] | |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | A. fumigatus, S. cerevisiae, C. albicans | 18.3 - 26.1[3] | |
| 2,3,6-Trisubstituted Derivatives | |||
| 2,3,6-trisubstituted Quinazolin-4-one | Gram-positive & Gram-negative bacteria, Fungi | Variable activity[6] |
Note: The data presented is collated from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways
Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.[7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives and incubated for a further 24 to 72 hours.[2]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and Doxorubicin in Cancer Cell Lines
In the landscape of anticancer drug discovery, quinazolinone scaffolds have emerged as a promising class of compounds with diverse biological activities.[1][2] This guide provides a comparative overview of the cytotoxic effects of a specific quinazolinone derivative, 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and the well-established chemotherapeutic agent, Doxorubicin, against various cancer cell lines.
Due to the limited availability of direct comparative studies for this compound, this guide leverages data from studies on closely related 2-thioxo-quinazolinone derivatives to provide a meaningful comparison with Doxorubicin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the potential of this class of compounds in oncology.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for various 2,3-dihydroquinazolin-4(1H)-one analogues and Doxorubicin across several human cancer cell lines.
Table 1: Cytotoxicity of 2,3-Dihydroquinazolin-4(1H)-one Analogues in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | GI50 (µM)¹ |
| 2-(Phenyl)-2,3-dihydroquinazolin-4(1H)-one (15) | MCF-7 | Breast | 1.3 |
| 2-(Tolyl)-2,3-dihydroquinazolin-4(1H)-one (16) | MCF-7 | Breast | 4.0 |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | HT29 | Colon | 0.02 |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | U87 | Glioblastoma | <0.05 |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | A2780 | Ovarian | <0.05 |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | H460 | Lung | <0.05 |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | BE2-C | Neuroblastoma | <0.05 |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | MCF-7 | Breast | 0.22 |
¹GI50: The concentration of the drug that causes 50% inhibition of cell growth. Data from a 72-hour MTT assay.[3]
Table 2: Cytotoxicity of Doxorubicin in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| MCF-7 | Breast Adenocarcinoma | 2.50 | 24 hours |
| A549 | Lung Carcinoma | > 20 | 24 hours |
| HepG2 | Hepatocellular Carcinoma | 12.18 | 24 hours |
| HeLa | Cervical Carcinoma | 2.92 | 24 hours |
| M21 | Skin Melanoma | 2.77 | 24 hours |
| TCCSUP | Bladder Cancer | 12.55 | 24 hours |
| UMUC-3 | Bladder Cancer | 5.15 | 24 hours |
| BFTC-905 | Bladder Cancer | 2.26 | 24 hours |
| Huh7 | Hepatocellular Carcinoma | > 20 | 24 hours |
| VMCUB-1 | Bladder Cancer | > 20 | 24 hours |
Mechanisms of Action
Quinazolinone Derivatives: Quinazolinone-based compounds exhibit a variety of anticancer mechanisms.[1][2][6] Notably, certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been shown to act as potent tubulin polymerization inhibitors, targeting the colchicine binding site.[3][7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[2] Other proposed mechanisms for the broader quinazolinone class include the inhibition of crucial signaling pathways and enzymes involved in cancer cell proliferation and survival, such as EGFR and PI3K.[2]
Doxorubicin: Doxorubicin, a widely used anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms.[8] Its primary mode of action involves intercalation into DNA, which obstructs the action of topoisomerase II, an enzyme critical for DNA replication and repair.[4][8] This leads to DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[9] Furthermore, Doxorubicin is known to generate reactive oxygen species (ROS), which can induce oxidative stress and contribute to its cytotoxic effects.[4]
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Procedure:
-
Cell Plating: Seed cells (e.g., MCF-7 or A549) into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (either the quinazolinone derivative or Doxorubicin) and incubate for a specified duration (e.g., 24, 48, or 72 hours).[5][8]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple formazan precipitate is visible.[8]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Workflow for determining the cytotoxic effects of compounds on cancer cell lines.
Caption: Simplified diagram of a common pathway leading to drug-induced apoptosis.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijpsonline.com [ijpsonline.com]
Comparative Cross-Reactivity Profiling of 2-Thioxo-quinazolinone Derivatives as Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel 2-Thioxo-quinazolinone Derivatives Against Established Kinase Inhibitors, Supported by Experimental Data.
The quinazolinone scaffold is a cornerstone in the development of targeted cancer therapies, with many derivatives functioning as potent kinase inhibitors. This guide focuses on the cross-reactivity profiles of a specific subset: 2-thioxo-quinazolinone and its bioisostere, 2-sulfanylquinazolin-4(3H)-one derivatives. Understanding the selectivity of these compounds is paramount for predicting their efficacy and potential off-target effects. This publication provides a comparative analysis of recently developed derivatives, presenting their inhibitory activities against a panel of cancer-relevant kinases. Detailed experimental protocols for the cited assays are also included to ensure reproducibility and facilitate further research.
Quantitative Data Summary: Kinase Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various 2-thioxo-quinazolinone derivatives against a panel of kinases. This data, compiled from recent studies, allows for a direct comparison of their potency and selectivity. For context, the performance of established multi-kinase inhibitors, Doxorubicin and Sunitinib, is also included where available.
Table 1: IC50 Values (µM) of 2-Sulfanylquinazolin-4(3H)-one Derivatives Against Selected Kinases [1][2][3]
| Compound ID | EGFR | VEGFR2 | HER2 | CDK2 |
| 5d | 2.097 | |||
| Roscovitine (Control) | - | - | - | 0.32 |
Note: Specific IC50 values for EGFR, VEGFR2, and HER2 for compound 5d were described as being in the nanomolar range and comparable to positive controls, though exact values were not provided in the summary table of the source. The control for CDK2 was Roscovitine.[1][2][3]
Table 2: IC50 Values (µM) of 2-Arylbenzimidazole-thioquinazolin-4(3H)-one Conjugates Against RAF and VEGFR-2 Kinases [4]
| Compound ID | BRAF (wt) | BRAF (V600E) | CRAF | VEGFR-2 |
| 14f | 0.002 - 0.1 | 0.002 - 0.1 | 0.002 - 0.1 | - |
| 14g | 0.002 - 0.1 | 0.002 - 0.1 | 0.002 - 0.1 | - |
| 14i | - | - | - | 20.60 |
| 14k | - | - | - | 6.14 |
Note: The IC50 values for compounds 14f and 14g against RAF kinases are presented as a range in the source material.[4]
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed methodologies for the key experiments are outlined below.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 values of compounds against specific kinases.
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR2, HER2, CDK2, BRAF, CRAF)
-
Specific peptide substrates for each kinase
-
Test compounds (2-thioxo-quinazolinone derivatives) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates (e.g., 96-well or 384-well)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent serial dilutions to create a dose-response curve.
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Compound Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. The method of detection will vary depending on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).
-
Data Analysis: The signal from each well is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on various cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A-375)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The GI50 (half-maximal growth inhibitory concentration) is then determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity profiling of 2-thioxo-quinazolinone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 3. Novel 2-Sulfanylquinazolin-4(3 H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of novel 2-arylbenzimidazole/2-thiopyrimidines and 2-thioquinazolin-4(3H)-ones conjugates as targeted RAF and VEGFR-2 kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03933A [pubs.rsc.org]
quantitative structure-activity relationship (QSAR) analysis of quinazolinone analogs.
A Comparative Guide to QSAR Analysis of Quinazolinone Analogs
Introduction
Quinazolinone, a fused heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] Quantitative Structure-Activity Relationship (QSAR) analysis is a pivotal computational tool in drug discovery that correlates the physicochemical properties of compounds with their biological activities. This guide provides a comparative overview of various QSAR studies on quinazolinone analogs, presenting key experimental data, methodologies, and the resulting models to aid researchers in the rational design of novel and potent therapeutic agents.
Comparison of QSAR Models for Anticancer Activity
Quinazolinone derivatives have been extensively studied as anticancer agents, primarily targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and ErbB-2.[3][4] Below is a comparison of different QSAR models developed for quinazolinone analogs as anticancer agents.
Data on Anticancer QSAR Models
| Biological Target | QSAR Method | Key Statistical Parameters | Reference |
| EGFR Inhibitors | 3D-QSAR (CoMFA) | R² = 0.855, Q² = 0.570, R²pred = 0.657 | [3] |
| EGFR Inhibitors | 3D-QSAR (CoMSIA) | R² = 0.895, Q² = 0.599, R²pred = 0.681 | [3] |
| ErbB-2 Inhibitors | 2D-QSAR (MLR) | r² = 0.956, q² = 0.915, pred_r² = 0.617 | [4] |
| FGFR4 Inhibitors | 3D-QSAR (CoMSIA) | R² = 0.987, Q² = 0.63 | [5] |
| Lung Cancer | 2D-QSAR (MLR) | R² = 0.745, Q²_cv = 0.669, R²_test = 0.941 | [6] |
-
R² (r²): Coefficient of determination (a measure of the model's fitting ability).
-
Q² (q²): Cross-validated coefficient of determination (a measure of the model's internal predictive ability).
-
R²pred (pred_r²): Predictive R² for the external test set (a measure of the model's external predictive ability).
Experimental Protocols
3D-QSAR (CoMFA and CoMSIA) for EGFR Inhibitors [3]
-
Dataset: A series of quinazolin-4(3H)-one analogs with known EGFR inhibitory activity (IC50 values) was used. The IC50 values were converted to pIC50 (-logIC50).
-
Molecular Modeling and Alignment: The 3D structures of the compounds were built and optimized. A crucial step in 3D-QSAR is the alignment of the molecules; in this study, the compounds were aligned on the quinazolin-4-one scaffold using a template compound.[3]
-
CoMFA (Comparative Molecular Field Analysis): Steric and electrostatic fields were calculated around the aligned molecules. Partial Least Squares (PLS) regression was used to correlate these fields with the pIC50 values.
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields were also calculated and correlated with the biological activity using PLS.
-
Model Validation: The models were validated internally using the leave-one-out cross-validation method (Q²) and externally using a test set of compounds (R²pred).
2D-QSAR (MLR) for ErbB-2 Inhibitors [4]
-
Dataset: A series of quinazoline derivatives with inhibitory activity against Protein Tyrosine Kinase (ErbB-2) was selected.
-
Descriptor Calculation: Various 2D descriptors, such as Estate Contribution descriptors (e.g., SaaOE-Index, SsCIE-index), were calculated for each molecule.
-
Model Development: Multiple Linear Regression (MLR) was employed to build a linear equation correlating the most significant descriptors with the biological activity.
-
Model Validation: The dataset was divided into a training set and a test set. The model was validated by its r² on the training set, q² from cross-validation, and pred_r² on the test set.[4] The study found that Estate Contribution descriptors were most important in predicting the inhibitory activity.[4]
Logical Relationship of QSAR Model Development
Caption: General workflow for developing a quantitative structure-activity relationship (QSAR) model.
Comparison of QSAR Models for Other Biological Activities
QSAR studies have also been instrumental in understanding the structural requirements for quinazolinone analogs as anticonvulsant and anti-inflammatory agents.
Data on Anticonvulsant and Anti-inflammatory QSAR Models
| Biological Activity | QSAR Method | Key Statistical Parameters | Reference |
| Anticonvulsant | 2D-QSAR (PCR) | r² = 0.6109, q² = 0.5487, pred_r² = 0.6188 | [7] |
| Anti-inflammatory (COX-2) | 3D-QSAR (CoMFA) | q² = 0.67, r² = 0.98 | [8] |
Experimental Protocols
2D-QSAR for Anticonvulsant Activity [7]
-
Dataset: A series of quinazolinonyl derivatives substituted with pyrazoline and isoxazoline moieties was used.
-
QSAR Method: Two-dimensional QSAR analysis was performed using Principal Component Regression (PCR).
-
Variable Selection: A stepwise forward-backward variable selection method was used to identify the most relevant descriptors.
-
Validation: The model's predictive ability was confirmed through leave-one-out cross-validation and an external test set.[7]
3D-QSAR for Anti-inflammatory Activity [8]
-
Dataset: A series of 36 novel substituted quinazolinone derivatives was synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw inflammation model. Their ability to inhibit cyclooxygenase (COX-1 and COX-2) was also determined in vitro.[8]
-
QSAR Method: 3D-QSAR studies using the CoMFA approach were performed to understand the structural requirements for anti-inflammatory activity.[8]
-
Model Validation: The resulting CoMFA model showed good predictive capability with a cross-validated q² of 0.67 and a non-cross-validated r² of 0.98.[8]
Signaling Pathway Visualization
Many quinazolinone-based anticancer agents function by inhibiting receptor tyrosine kinases like EGFR, which plays a crucial role in cell growth and proliferation.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 2. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 3D,2D-QSAR study and docking of novel quinazolines as potential target drugs for osteosarcoma [frontiersin.org]
- 6. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of Novel Thioquinazolinone Compounds: A Comparative Guide
The therapeutic index (TI) is a critical measure in drug development, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. For novel anticancer agents like thioquinazolinone derivatives, a favorable therapeutic index is paramount. These compounds have garnered significant interest due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comparative assessment of novel thioquinazolinone compounds, focusing on their therapeutic index through in vitro efficacy and cytotoxicity data, detailed experimental protocols, and an exploration of their targeted signaling pathways.
Comparative Efficacy and Cytotoxicity of Thioquinazolinone Derivatives
The following tables summarize the in vitro anticancer activity of various novel thioquinazolinone and quinazolinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. While comprehensive in vivo toxicity data (e.g., LD50) is required for a definitive TI calculation, comparing IC50 values against cancerous and non-cancerous cell lines, or across different cancer cell lines, provides a preliminary assessment of selectivity and potential therapeutic window.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of Novel Thioquinazolinone and Quinazolinone Derivatives
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone-based derivative (101) | L1210 (Leukemia) | 5.8 | [3] |
| Quinazolinone-based derivative (101) | K562 (Leukemia) | >50% inhibition at 1 µg/mL | [3] |
| Quinazolinone-based derivative (101) | MCF-7 (Breast Cancer) | 0.34 | [3] |
| Quinazolinone-based derivative (101) | Burkitt lymphoma CA46 | 1.0 | [3] |
| Benzimidazole-quinazolinone (108) | Multiple Cancer Cell Lines | Notable Activity | [3] |
| Thioquinazolinone-based 2-aminobenzamide (4p) | A549 (Lung Cancer) | Potent Activity | [4] |
| Thioquinazolinone-based 2-aminobenzamide (7a, 4i, 4o) | A375, A549, SMMC7721 | Potent Activity | [4] |
| Triazole-substituted quinazoline (5b) | MCF-7 (Breast Cancer) | 20.71 | [5] |
| Quinazolinone derivative (9e) | A549 (Lung Cancer) | Potent (Induces Apoptosis) | [5] |
| Quinazolinone derivative 3 | HEPG2 (Liver Carcinoma) | Very High Efficacy | [2] |
| Quinazolinone derivative 5 | MCF-7 (Breast Adenocarcinoma) | Very High Efficacy | [2] |
| Thioxoquinazoline 1 | HepG2 & MCF-7 | More potent than Vinblastine | [6] |
| Thioxoquinazoline 3 | HepG2 & MCF-7 | More potent than Vinblastine | [6] |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are protocols for key experiments used to determine the efficacy and cytotoxicity of thioquinazolinone derivatives.
In Vitro Cytotoxicity Assays
These assays are fundamental for determining a compound's effect on cell viability and proliferation.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the thioquinazolinone compounds in the culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[7][8]
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
b) SRB (Sulphorhodamine B) Assay
-
Principle: The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[8]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After treatment, gently discard the medium and fix the cells by adding a cold solution like 10% trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye and then air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.[8]
-
Absorbance Measurement: Shake the plate and measure the absorbance at 510 nm.[8]
-
c) LDH (Lactate Dehydrogenase) Assay
-
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, an enzyme released from damaged cells with compromised membrane integrity, into the culture medium.[8]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new plate.[8]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant. Incubate for 30 minutes at room temperature, protected from light.[8]
-
Absorbance Measurement: Add a stop solution (if required by the kit) and measure the absorbance at the appropriate wavelength.
-
In Vivo Efficacy and Toxicity Studies
a) Xenograft Model for Anticancer Efficacy
-
Principle: Human cancer cells are implanted into immunocompromised mice to grow as tumors. The effect of the test compound on tumor growth is then evaluated.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice.[4]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize mice into control and treatment groups. Administer the thioquinazolinone compound and a vehicle control via a specific route (e.g., oral, intraperitoneal) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).[4]
-
b) Acute In Vivo Toxicity Study
-
Principle: To determine the short-term adverse effects of a compound and establish a dose range for further studies, including the Median Lethal Dose (LD50).
-
Protocol:
-
Animal Model: Use healthy rodents (e.g., rats or mice).
-
Dosing: Administer single, escalating doses of the thioquinazolinone compound to different groups of animals.
-
Observation: Monitor animals closely for signs of toxicity (e.g., changes in behavior, weight loss, mortality) over a period of up to 14 days.
-
Biochemical Analysis: At the end of the study, collect blood samples to evaluate hematological parameters and markers for liver (AST, ALT) and kidney (creatinine) function.[9]
-
Histopathology: Perform a gross necropsy and collect major organs (liver, kidney, etc.) for histopathological examination to identify any tissue damage.[9]
-
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes and relationships in drug discovery.
Caption: Conceptual model of the Therapeutic Index.
Caption: Workflow for assessing Therapeutic Index.
Many quinazolinone-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and downstream PI3K/Akt pathways.[5][8]
Caption: EGFR/PI3K/Akt signaling pathway inhibition.
References
- 1. Potential Biological Activities of Thioquinazolinones: Recent Updates - Europub [europub.co.uk]
- 2. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This guide provides crucial safety and logistical information for the handling and disposal of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar quinazolinone derivatives and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Component | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles providing a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[1] | To protect against potential splashes, dust, and aerosols that can cause serious eye irritation or damage.[1] |
| Skin Protection | Nitrile gloves should be inspected for tears or perforations before each use. A flame-resistant lab coat should be worn and fully buttoned.[1] | To prevent skin contact which may cause irritation.[1] Contaminated gloves should be removed and disposed of immediately.[1] |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood.[2] | To minimize the inhalation of dust particles which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to these procedures is essential for minimizing risk and ensuring laboratory safety.
-
Preparation and Engineering Controls :
-
All handling of the solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood to control exposure to dust particles.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
-
Handling the Compound :
-
Before handling, ensure all required PPE is donned correctly.
-
When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.[1]
-
Avoid creating dust. If any dust is generated, gently clean the area with a damp cloth or a vacuum cleaner equipped with a HEPA filter. Do not use compressed air.
-
-
Post-Handling :
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1]
-
Decontaminate the work area within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated waste container.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible waste container.[1]
-
-
Waste Segregation :
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Waste Disposal :
-
Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Immediately flush the affected area with plenty of water.[1] Remove contaminated clothing and shoes. Wash the skin with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill : Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
